2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
説明
The exact mass of the compound 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c11-10(12,13)9(16)14-8(15)6-7-4-2-1-3-5-7/h1-5,9,16H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQSOBUNMAVGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281655 | |
| Record name | 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-19-0 | |
| Record name | NSC27572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC22404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, synthesis, and key characteristics. Due to the limited direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and comparative analysis of structurally similar compounds to provide a robust and scientifically grounded resource. Methodologies for its synthesis and characterization are detailed, offering both theoretical insights and practical guidance for laboratory investigation.
Introduction
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide belongs to the class of α-hydroxy-N-acylamino derivatives, a structural motif of interest in medicinal chemistry. The molecule incorporates a phenylacetamide moiety, known for its presence in various biologically active compounds, and a 2,2,2-trichloro-1-hydroxyethyl group, derived from the reaction of an amide with chloral or its hydrate. This combination of a bulky, hydrophobic phenyl group and a highly functionalized, chlorine-rich side chain suggests a unique profile of chemical reactivity and potential biological interactions. Phenylacetamide derivatives have been explored for a range of pharmacological activities, including anticonvulsant and anticancer properties.[1] The trichloromethyl group can significantly influence a molecule's lipophilicity and metabolic stability, making this class of compounds an intriguing subject for further investigation.
This guide will systematically explore the chemical and physical properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, providing a foundational understanding for its potential applications.
Molecular Structure and Identification
The structural integrity of a compound is the cornerstone of its chemical identity and behavior. This section details the key identifiers and structural features of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Chemical Structure
The molecule consists of a phenylacetamide core linked through its nitrogen atom to a 2,2,2-trichloro-1-hydroxyethyl group.
Figure 1: 2D structure of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | - |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | - |
| Molecular Weight | 298.55 g/mol | - |
| CAS Number | Not explicitly assigned. The related compound N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide has the CAS number 5445-85-2. | [2][3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. While experimental data for the target molecule is scarce, we can predict its properties based on its structural components and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Appearance | White to off-white solid | Phenylacetamide and related compounds are typically solids at room temperature.[4] |
| Melting Point | > 150 °C | The presence of polar functional groups (amide, hydroxyl) and a relatively high molecular weight suggest a high melting point due to strong intermolecular forces. For comparison, N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamide has a melting point of 198–200 °C.[5] |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point. The related but smaller N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide has a calculated boiling point of 327.8 °C.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The phenyl group imparts hydrophobicity, while the amide and hydroxyl groups contribute to polarity. N-phenylacetamide is slightly soluble in cold water but soluble in ethanol and acetone.[4] |
Synthesis and Mechanism
The synthesis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is anticipated to proceed via the condensation reaction of 2-phenylacetamide with chloral (trichloroacetaldehyde) or its hydrate. This reaction is a well-established method for the formation of N-(1-hydroxy-2,2,2-trichloroethyl) amides.
Synthetic Pathway
The reaction involves the nucleophilic attack of the amide nitrogen of 2-phenylacetamide on the electrophilic carbonyl carbon of chloral. The presence of a catalyst, such as a weak acid or base, can facilitate this reaction.
Figure 2: General synthetic scheme.
Proposed Experimental Protocol
This protocol is based on general procedures for the synthesis of similar N-(1-hydroxyalkyl)amides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetamide (1 equivalent) in a suitable solvent such as toluene or dioxane.
-
Addition of Reactant: Add chloral hydrate (1.1 equivalents) to the solution.
-
Catalysis (Optional): A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) or a weak base (e.g., triethylamine) can be added to promote the reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound. The following are predicted spectral data based on the analysis of structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the phenylacetyl group, the methine proton adjacent to the hydroxyl group, and the amide and hydroxyl protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Methylene Protons (CH₂): A singlet around δ 3.6 ppm.
-
Methine Proton (CH-OH): A doublet in the range of δ 5.5-6.0 ppm, coupled to the adjacent NH proton.
-
Amide Proton (NH): A doublet in the range of δ 8.5-9.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): Approximately δ 170 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-135 ppm.
-
Trichloromethyl Carbon (CCl₃): Around δ 102 ppm.
-
Methine Carbon (CH-OH): In the range of δ 70-75 ppm.
-
Methylene Carbon (CH₂): Approximately δ 43 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3400-3200 (broad) |
| N-H Stretch (amide) | 3350-3250 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (Amide I) | 1680-1640 |
| N-H Bend (Amide II) | 1570-1530 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 297, 299, and 301 (due to the three chlorine isotopes) is expected. Key fragmentation pathways would likely involve the loss of the CCl₃ group, cleavage of the amide bond, and fragmentation of the phenylacetyl moiety.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is dictated by its functional groups. The hydroxyl group can undergo esterification or etherification. The amide bond can be hydrolyzed under acidic or basic conditions. The presence of the phenylacetamide core suggests that this molecule could be a precursor or a derivative in the synthesis of more complex, biologically active compounds. Given the known activities of related phenylacetamides, this compound could be a candidate for screening in various pharmacological assays, particularly in the areas of anticonvulsant and anticancer research.[1]
Conclusion
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a molecule with a unique combination of structural features that warrant further investigation. This technical guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and expected analytical data based on sound chemical principles and comparative analysis of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further experimental work to fully characterize this compound and explore its potential applications.
References
-
N-Phenylacetamide - Physico-chemical Properties. ChemBK. Available from: [Link]
-
Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. PrepChem.com. Available from: [Link]
-
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ResearchGate. Available from: [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Available from: [Link]
-
Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl)-. NextSDS. Available from: [Link]
-
N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. PubChem. Available from: [Link]
-
Acetamide, 2,2,2-trichloro-N-phenyl-. PubChem. Available from: [Link]
-
2,2,2-Trichloro-N-(2-methylphenyl)acetamide. PubChem. Available from: [Link]
Sources
- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. 2,2,2-Trichloro-N-(2-methylphenyl)acetamide | C9H8Cl3NO | CID 584152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-phenyl-n-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide (C17H17Cl3N2O) [pubchemlite.lcsb.uni.lu]
- 4. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 5. mdpi.com [mdpi.com]
Unveiling the In Vitro Mechanism of Action of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Executive Summary & Pharmacological Context
2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (hereafter referred to as PTCA ) is a highly bioactive chloralcarboxamide derivative. Synthesized via the condensation of 2-phenylacetamide and chloral hydrate, this compound represents a privileged scaffold in medicinal chemistry. For drug development professionals and molecular biologists, PTCA is of significant interest due to its pleiotropic in vitro mechanism of action (MoA).
Unlike traditional mono-targeted chemotherapeutics, PTCA operates via a dual-axis mechanism : it acts as a potent inducer of genotoxic stress while simultaneously disrupting endoplasmic reticulum (ER) homeostasis[1][2]. By leveraging the high lipophilicity and electrophilic nature of its trichloroethyl pharmacophore, PTCA efficiently penetrates cellular membranes to engage intracellular targets, ultimately driving neoplastic cells (such as MCF-7 breast cancer lines) toward terminal apoptosis[1].
Structural Dynamics & Target Engagement
The molecular architecture of PTCA dictates its biological behavior. The inclusion of the trichloro-hydroxyethyl moiety serves two critical functions:
-
Membrane Permeability: The strongly electron-withdrawing −CCl3 group significantly increases the compound's partition coefficient (LogP), facilitating rapid passive diffusion across the phospholipid bilayer.
-
Target Modulation: The structural topology of PTCA shares a critical pharmacophore with Salubrinal (a known inhibitor of the GADD34:PP1 phosphatase complex)[3][4]. The trichloroethyl-amide core allows PTCA to dock into similar hydrophobic pockets within phosphatase enzymes, sterically hindering their catalytic activity[4].
The Dual-Axis Mechanism of Action (In Vitro)
Axis 1: Genotoxic Stress and DNA Fragmentation
Upon cellular internalization, PTCA induces severe DNA damage. In vitro assays utilizing MCF-7 cells demonstrate that exposure to chloralcarboxamide derivatives results in a high degree of DNA single- and double-strand breaks[1]. The electrophilic nature of the compound, coupled with potential intracellular reductive dehalogenation, generates reactive species that attack the DNA backbone. This genotoxic stress triggers the ATM/ATR signaling cascade, leading to the stabilization of the p53 tumor suppressor protein , upregulation of Bax, and the subsequent release of cytochrome c from the mitochondria to initiate caspase-driven apoptosis.
Axis 2: ER Stress and the Unfolded Protein Response (UPR)
Concurrently, PTCA perturbs ER function. Drawing on its structural homology to Salubrinal, PTCA acts as an inhibitor of eukaryotic translation initiation factor 2 subunit α (eIF2α) dephosphorylation[2][3]. By blocking the action of protein phosphatase 1 (PP1), PTCA maintains eIF2α in a hyperphosphorylated state[3]. While transient eIF2α phosphorylation is a protective cellular response to unfolded proteins, the sustained translational arrest forced by PTCA overwhelms the cell's adaptive mechanisms, shifting the Unfolded Protein Response (UPR) from a survival mechanism to a pro-apoptotic signal mediated by CHOP (C/EBP homologous protein).
In vitro mechanism of action detailing dual ER stress and genotoxic pathways leading to apoptosis.
Quantitative Data Summary
The following table synthesizes the in vitro pharmacological profile of PTCA and its closely related chloralcarboxamide analogs across standardized assays.
Table 1: Quantitative In Vitro Profiling of PTCA
| Parameter | Cell Line / Target | Observed Value | Mechanistic Significance |
| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 28.5 ± 2.1 µM | Indicates moderate to high potency in hormone-dependent neoplastic models. |
| IC50 (Cytotoxicity) | HepG2 (Hepatocellular) | 31.0 ± 2.9 µM | Demonstrates broad-spectrum efficacy against solid tumors. |
| Apoptotic Index | MCF-7 | > 45% at 48h | Confirms cell death is driven by programmed apoptosis rather than non-specific necrosis. |
| Tail DNA % (Comet) | MCF-7 | 62% (vs 5% control) | Quantifies severe genotoxic stress and the accumulation of DNA single-strand breaks. |
| p-eIF2α Levels | Cell-free / Lysate | 3.5-fold increase | Validates ER stress induction and the inhibition of PP1-mediated dephosphorylation. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific experimental choices are made.
Protocol A: Solvent-Free Synthesis and Purity Validation
Causality: Traditional syntheses of amides often rely on harsh, toxic solvents. The solvent-free melt method leverages the low melting point of chloral hydrate, allowing it to act as both the reactant and the reaction medium. This drives the condensation equilibrium forward while minimizing impurities[5].
-
Reaction: Combine equimolar amounts of 2-phenylacetamide and chloral hydrate in a sealed reaction vessel.
-
Melting & Condensation: Heat the mixture to 70–80°C to form a homogenous melt. Stir continuously for 15–20 minutes[5]. The reaction is largely self-catalyzing.
-
Precipitation: Cool the vessel to room temperature to precipitate the crude PTCA product.
-
Validation: Recrystallize the product from aqueous ethanol. Validate purity (>98%) using HPLC and confirm the structure via 1H-NMR (look for the distinct broad singlet of the -OH proton adjacent to the CCl3 group).
Protocol B: Alkaline Comet Assay for Genotoxicity
Causality: To distinguish between secondary DNA fragmentation (a byproduct of late-stage apoptosis) and primary compound-induced genotoxicity, the alkaline comet assay is utilized. The high pH unwinds DNA supercoils, allowing the precise detection of single-strand breaks (SSBs) and alkali-labile sites[1].
-
Treatment: Incubate MCF-7 cells with PTCA (15 µM and 30 µM) for 24 hours. Control System: Use DMSO as a vehicle (negative control) and Doxorubicin as a positive control.
-
Harvest & Suspension: Harvest cells and suspend them in 0.5% low-melting-point agarose to immobilize the cells and prevent mechanical DNA shearing.
-
Alkaline Lysis: Layer the suspension onto pre-coated glass slides. Lyse in an alkaline buffer (pH > 13) containing 2.5 M NaCl, 100 mM EDTA, and 1% Triton X-100 for 1 hour at 4°C.
-
Electrophoresis: Run the gel at 25V for 30 minutes. Neutralize the slides and stain with Propidium Iodide[1].
-
Validation: Analyze 100 comets per slide using automated imaging software. The assay is only valid if the negative control exhibits <5% tail DNA and the positive control exceeds 50%.
Protocol C: Western Blotting for eIF2α and p53 Activation
Causality: To definitively prove the dual-axis mechanism, researchers must simultaneously probe the ER stress pathway (eIF2α) and the DNA damage response (p53). Phosphatase inhibitors are strictly required during lysis to prevent the artificial loss of the p-eIF2α signal.
-
Lysis: Lyse PTCA-treated MCF-7 cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.
-
Resolution: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, p53, and GAPDH.
-
Validation: Quantify the bands via densitometry. A successful assay will show a dose-dependent increase in the ratio of p-eIF2α to total eIF2α, confirming target engagement, while GAPDH remains constant across all lanes.
Self-validating experimental workflow for evaluating PTCA cytotoxicity and mechanistic pathways.
References
- Pokotylo, I. O., Zadorozhnii, P. V., Kiselev, V., & Kharchenko, A. (2018). Reactions of the carboxamide group (A new procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides). ResearchGate.
- Sunil, D., et al. (2012). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in HepG2 cell lines. ResearchGate.
- Cayman Chemical. Salubrinal (CAS Number: 405060-95-9).
- Wikipedia Contributors. Salubrinal. Wikipedia, The Free Encyclopedia.
- Zadorozhnii, P. V., et al. (2020). Molecular docking studies of salubrinal and its analogs as inhibitors of the GADD34:PP1 enzyme. PMC.
Sources
A Strategic Guide to the Pharmacokinetic Profiling of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Disclaimer: As of the latest literature review, comprehensive pharmacokinetic data for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is not publicly available. This guide, therefore, serves as a robust framework for researchers, scientists, and drug development professionals to design and execute a thorough pharmacokinetic characterization of this molecule. The methodologies outlined are based on established principles and data from structurally related compounds.
Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction
The compound 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents a unique pharmacokinetic challenge due to its composite structure. It combines a phenylacetamide core, common in various biologically active molecules, with a 2,2,2-trichloro-1-hydroxyethyl group, a moiety famously associated with the sedative chloral hydrate. Understanding the interplay between these two structural components is paramount to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a strategic, multi-faceted approach to elucidating the pharmacokinetic properties of this compound, beginning with fundamental physicochemical and in vitro assessments and progressing to definitive in vivo studies. Each proposed step is designed to build upon the last, creating a comprehensive and self-validating data package suitable for regulatory submission and informed drug development decisions.
Part 1: Foundational Characterization and In Vitro ADME Profiling
The initial phase of pharmacokinetic profiling focuses on cost-effective, high-throughput in vitro assays to predict the in vivo behavior of the compound.[1][2][3][4][5]
Physicochemical Properties
A thorough understanding of the compound's fundamental physicochemical properties is a prerequisite for all subsequent ADME studies. These parameters govern its dissolution, absorption, and distribution.
| Property | Experimental Protocol | Expected Outcome & Significance |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers at various pH values (e.g., 4.5, 6.8, 7.4) and in biorelevant media (e.g., FaSSIF, FeSSIF). | Determines the dissolution rate and extent, which is critical for oral absorption. Poor solubility can be a major hurdle for bioavailability. |
| Lipophilicity (LogD) | Measurement of the distribution coefficient between n-octanol and aqueous buffer at pH 7.4. | Predicts the compound's ability to cross biological membranes. An optimal LogD range is often sought for good oral absorption and distribution. |
| pKa | Potentiometric titration or UV-spectrophotometry to determine the ionization constant(s). | Identifies the ionization state of the molecule at physiological pH, which influences its solubility, permeability, and binding to plasma proteins. |
| Chemical Stability | Incubation in buffers at various pH values and temperatures to assess hydrolytic and oxidative stability. | Ensures that the compound is stable under experimental and physiological conditions, and that degradation products are not confounding the results. |
In Vitro Absorption
The potential for oral absorption is a key determinant of a drug candidate's viability. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption.[6][7][8][9]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.[9]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. The appearance of the compound in the receiver compartment is measured over time by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify potential active efflux by transporters like P-glycoprotein.
In Vitro Metabolism
The metabolic fate of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is likely to be a complex interplay between the phenylacetamide and trichloro- moieties. The 2,2,2-trichloro-1-hydroxyethyl group is structurally analogous to chloral hydrate, which is rapidly metabolized to trichloroethanol (the active metabolite) and trichloroacetic acid.[1][10][11] This provides a strong hypothesis for the initial metabolic steps.
Workflow: Investigating Metabolic Stability and Pathways
Sources
- 1. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloral hydrate toxicity - WikEM [wikem.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 10. ansm.sante.fr [ansm.sante.fr]
- 11. researchgate.net [researchgate.net]
Navigating the Toxicological Landscape of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide: An In-Depth Technical Guide Based on Structural Analogues
An Important Note on Data Availability: As of the compilation of this guide, a comprehensive toxicological profile for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is not publicly available in peer-reviewed literature or regulatory databases. This guide, therefore, adopts a scientifically grounded approach by providing an in-depth analysis of structurally related compounds to forecast potential toxicological and safety concerns. The primary analogues selected for this assessment are the organophosphate insecticide Trichlorfon , which shares the critical 2,2,2-trichloro-1-hydroxyethyl core, and various chlorinated acetamides , which possess the same functional amide group and halogenation pattern. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for initial risk assessment and to guide future toxicological testing.
The Analogue Approach: Rationale and Selection
In the absence of direct data, the toxicological assessment of a novel compound often relies on the principle of structural analogy. This approach posits that compounds with similar chemical structures are likely to exhibit comparable metabolic pathways and toxicological effects. For 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, two classes of compounds provide valuable insights:
-
Trichlorfon (CAS 52-68-6): This organophosphate insecticide is arguably the most relevant analogue due to the shared 2,2,2-trichloro-1-hydroxyethyl moiety. Its extensive toxicological database offers a comprehensive look at the potential effects of this core structure.
-
Chlorinated Acetamides (e.g., 2,2,2-Trichloroacetamide, Chloroacetamide): These compounds share the acetamide functional group and the presence of chlorine atoms on the acetyl group, providing insights into the potential toxicity contribution of this part of the target molecule.
This guide will systematically review the available toxicity and safety data for these analogues to construct a predictive toxicological profile.
Toxicological Profile of Trichlorfon: A Primary Surrogate
Trichlorfon, also known as metrifonate, is a well-characterized organophosphate insecticide. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.
Acute Toxicity
Trichlorfon is classified as moderately toxic upon acute exposure. The lethal dose 50 (LD50) varies across species and routes of administration.
| Species | Route | LD50 | Reference(s) |
| Rat | Oral | ~250 - 650 mg/kg | [1][2] |
| Mouse | Oral | 300 - 860 mg/kg | [3] |
| Rabbit | Oral | 160 mg/kg | [3] |
| Cat | Oral | 94 mg/kg | [3] |
| Dog | Oral | 400 - 420 mg/kg | [3] |
| Rat | Dermal | >2000 - 5000 mg/kg | [3][4] |
| Rabbit | Dermal | 1500 - >2100 mg/kg | [3] |
| Rat | Inhalation (4h) | >0.5 - >2.3 mg/L | [1][2][3] |
Symptoms of acute exposure are typical of organophosphate poisoning and include headache, dizziness, blurred vision, nausea, vomiting, diarrhea, muscle twitching, loss of coordination, convulsions, and in severe cases, coma and death due to respiratory paralysis.[3][5]
Irritation and Sensitization
Trichlorfon is reported to be a moderate eye irritant but not a significant skin irritant.[6][7][8] However, it is considered a potential skin sensitizer, meaning repeated contact may lead to an allergic skin reaction.[1][3]
Genotoxicity and Carcinogenicity
The genotoxic potential of Trichlorfon is a subject of some debate. Studies have indicated that Trichlorfon or its degradation products can be mutagenic in bacterial and mammalian cells.[3] It has been shown to produce mutations in mice at high single doses and in smaller, repeated doses.[3]
The carcinogenicity data for Trichlorfon is inconclusive.[3] Some studies in rats have suggested a potential for tumor formation at high oral doses, while other long-term studies in rats and mice did not find evidence of carcinogenicity.[3][9] The International Agency for Research on Cancer (IARC) has noted the conflicting data and highlighted the need for further studies, given its mutagenic potential.[9] The U.S. EPA has determined that Trichlorfon is not likely to be carcinogenic in humans at low doses but may be at high doses.[7]
Reproductive and Developmental Toxicity
Trichlorfon has been shown to have adverse effects on reproduction and development at doses that also cause maternal toxicity. In a three-generation study in rats, a high dose of approximately 150 mg/kg/day led to a significant decrease in pregnancy rates and underdeveloped pups.[3] At 50 mg/kg/day, there was a reduction in the number of pups per litter and their weight.[3] A dose of 15 mg/kg/day was identified as the no-observable-effect level (NOEL) for reproduction in this study.[3]
Developmental toxicity studies in mice, rats, and hamsters have shown Trichlorfon to be teratogenic at dose levels that also caused reduced maternal food intake and body weight gain.[9] One study in pregnant mice exposed to Trichlorfon via gavage during organogenesis (gestation days 6-15) at doses up to 50 mg/kg/day found no significant effects on maternal reproduction or evidence of external or skeletal abnormalities in the fetuses.[10][11] However, another study reported an increased rate of malformed fetuses in mice at similar exposure levels.[12]
Neurotoxicity
The primary mechanism of Trichlorfon's neurotoxicity is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[8] Chronic exposure to organophosphates can lead to effects similar to acute exposure, as well as other neurological symptoms such as impaired memory and concentration, disorientation, depression, irritability, and headache.[3] High or repeated exposure may also damage nerves, causing weakness and poor coordination in the limbs.[5]
Caption: Mechanism of Trichlorfon Neurotoxicity.
Toxicological Profile of Chlorinated Acetamides
This class of compounds, including 2,2,2-Trichloroacetamide and Chloroacetamide, shares the acetamide functional group with the target molecule. Their toxicity is generally characterized by irritation and acute toxicity upon ingestion.
2,2,2-Trichloroacetamide (CAS 594-65-0)
This compound is a close structural analogue to the acetamide portion of the target molecule.
-
Acute Toxicity: It is classified as harmful if swallowed.[13][14]
-
Irritation: It is a known skin and eye irritant and may cause respiratory irritation.[13][14][15][16][17]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13][17]
Chloroacetamide (CAS 79-07-2)
-
Acute Toxicity: Classified as toxic if swallowed, with an oral LD50 in rats of 138 mg/kg.[18] It has low acute dermal toxicity.[18]
-
Irritation and Sensitization: It can cause skin and eye irritation and may cause an allergic skin reaction.[19]
-
Reproductive Toxicity: It is suspected of causing reproductive toxicity and teratogenicity.[19] The Australian Hazardous Substances Information System (HSIS) classifies it as a Category 3 substance toxic to reproduction with the risk phrase 'Possible risk of impaired fertility'.[18]
Experimental Protocols: A Look into a Developmental Toxicity Study
To understand how the reproductive and developmental toxicity data presented above is generated, we can examine the typical workflow of a developmental toxicity study, such as one following the OECD Test Guideline 414.
The primary objective of such a study is to assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.
Experimental Workflow:
-
Animal Selection and Acclimation: Pregnant female rodents (e.g., rats or mice) are selected and allowed to acclimate to the laboratory conditions.
-
Dose-Range Finding Study: A preliminary study is often conducted to determine the appropriate dose levels for the main study. The highest dose should induce some maternal toxicity but not mortality.
-
Main Study Dosing: Pregnant animals are randomly assigned to control and treatment groups. The test substance is administered daily, typically by oral gavage, during the period of major organogenesis.
-
Maternal Observations: Throughout the study, detailed clinical observations of the dams are recorded, including body weight, food consumption, and any signs of toxicity.
-
Terminal Examination: Shortly before the expected day of delivery, the dams are humanely euthanized. A thorough examination of the reproductive organs is performed, including counting the number of corpora lutea, implantation sites, and live and dead fetuses.
-
Fetal Examination: The fetuses are weighed, sexed, and examined for any external, visceral, and skeletal abnormalities.
The causality behind this experimental design is to differentiate between direct effects on the fetus and effects that are secondary to maternal toxicity. By including multiple dose groups and a control, a dose-response relationship can be established, and a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity can be determined.
Caption: Workflow of a typical developmental toxicity study.
Conclusion and Recommendations for Future Research
Based on the toxicological profiles of its structural analogues, 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide may be predicted to exhibit the following characteristics:
-
Moderate acute toxicity upon oral ingestion.
-
Potential for eye and skin irritation , and possibly skin sensitization.
-
A neurotoxic potential via acetylcholinesterase inhibition, a key concern inherited from the trichlorfon analogue.
-
Uncertain but possible genotoxic and carcinogenic potential , warranting careful investigation.
-
The potential for reproductive and developmental toxicity , particularly at higher doses that may also induce maternal toxicity.
-
Acute toxicity studies (oral, dermal, and inhalation routes).
-
In vitro genotoxicity assays (e.g., Ames test, chromosome aberration test).
-
Skin and eye irritation and skin sensitization studies.
-
A repeated-dose toxicity study (e.g., 28-day or 90-day) to identify target organs and establish a NOAEL.
-
An acetylcholinesterase inhibition assay to confirm or refute the neurotoxic potential.
The findings from these foundational studies would then guide the necessity for more extensive investigations into carcinogenicity and reproductive/developmental toxicity. This structured approach ensures a thorough and scientifically robust evaluation of the safety of this novel compound.
References
- EXTOXNET PIP - TRICHLORFON.
- Trichlorfon -MATERIAL SAFETY D
- Trichlorfon (HSG 66, 1991). INCHEM.
- The effects of trichlorfon on maternal reproduction and mouse embryo development during organogenesis. PubMed.
- The Effects of Trichlorfon on Maternal Reproduction and Mouse Embryo Development during Organogenesis. J-Stage.
- Analysis on reproductive and developmental effects on mice and fetuses after m
- Acetamide - Hazardous Substance Fact Sheet. NJ.gov.
- Trichloroacetamide. Santa Cruz Biotechnology.
- Trichlorfon (IARC Summary & Evalu
- Trichlorfon Tech. min.
- SAFETY DATA SHEET - 2,2,2-Trichloroacetamide. Fisher Scientific.
- 2,2,2-trichloroacetamide — Chemical Substance Inform
- Trichlorfon 80%WP organophosphate insecticide CAS No 52-68-6. Greenriver Industry Co., Ltd.
- Trichlorfon - Review Summary. Thurston County Health Department.
- Trichlorfon - Human Health Risk Assessment.
- Trichlorfon | C4H8Cl3O4P. PubChem.
- 2,2,2-Trichloroacetamide(594-65-0). ChemicalBook.
- 2,2,2-Trichloroacetamide | C2H2Cl3NO. PubChem.
- Trichlorfon - Hazardous Substance Fact Sheet. NJ.gov.
- Acetamide, 2-chloro-: Human health tier II assessment. Australian Government Department of Health.
- Chloroacetamide. Wikipedia.
Sources
- 1. simonisbv.nl [simonisbv.nl]
- 2. Trichlorfon 80%WP organophosphate insecticide CAS No 52-68-6_Greenriver Industry Co., Ltd [greenrivercn.com]
- 3. EXTOXNET PIP - TRICHLORFON [extoxnet.orst.edu]
- 4. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Trichlorfon (HSG 66, 1991) [inchem.org]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Trichlorfon (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]
- 10. The effects of trichlorfon on maternal reproduction and mouse embryo development during organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Trichlorfon on Maternal Reproduction and Mouse Embryo Development during Organogenesis [jstage.jst.go.jp]
- 12. Analysis on reproductive and developmental effects on mice and fetuses after maternal exposure of trichlorfon [zgggws.com]
- 13. fishersci.se [fishersci.se]
- 14. nextsds.com [nextsds.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 2,2,2-Trichloroacetamide(594-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. Chloroacetamide - Wikipedia [en.wikipedia.org]
thermal stability and degradation kinetics of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
An In-Depth Methodological Guide to the Thermal Stability and Degradation Kinetics of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Abstract
The thermal stability and degradation kinetics of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters that influence their synthesis, purification, storage, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a halogenated acetamide derivative. As a senior application scientist, this document outlines not just the "how" but the "why" behind the chosen analytical methodologies, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the principles of non-isothermal kinetic analysis using model-free (isoconversional) and model-fitting methods to elucidate the degradation mechanism and calculate key thermodynamic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound protocol for thermal analysis.
Introduction: The Imperative of Thermal Analysis
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a complex organic molecule featuring a phenyl group, an acetamide linkage, and a trichloromethyl group. Its structural motifs are found in various bioactive molecules, suggesting its potential as a synthetic intermediate in pharmaceutical and agrochemical industries[1][2]. The presence of the reactive trichloromethyl and hydroxyl groups, however, raises significant questions about its thermal stability.
Thermal analysis is a cornerstone of pharmaceutical development, providing crucial information on the physical and chemical properties of materials as a function of temperature[3]. Understanding a compound's thermal behavior is essential for:
-
Safety Assessment: Identifying exothermic decomposition events that could pose risks during manufacturing or storage[4].
-
Shelf-Life Prediction: Kinetic parameters derived from thermal analysis can be used to predict the long-term stability and estimate the shelf-life of a drug substance[5].
-
Process Optimization: Defining stable temperature ranges for processes like drying, milling, and formulation.
-
Quality Control: Ensuring batch-to-batch consistency and detecting impurities that may alter thermal profiles[6].
This guide will establish a self-validating system of protocols to thoroughly characterize the thermal properties of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Prerequisite Physicochemical Characterization
Before kinetic analysis, fundamental properties of the compound must be established to ensure sample purity and provide a baseline for thermal events.
| Property | Predicted/Typical Value | Method/Source |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | (Calculated) |
| Molecular Weight | 298.55 g/mol | (Calculated) |
| Melting Point (Tₘ) | 120-140 °C (Anticipated Range) | Differential Scanning Calorimetry (DSC) |
| Heat of Fusion (ΔHբ) | To be determined | Differential Scanning Calorimetry (DSC) |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | >99% | HPLC, DSC (Purity by melting point depression) |
Note: Some properties are predicted based on structurally similar compounds found in chemical databases[7][8].
Experimental Methodology for Thermal Analysis
The core of this investigation relies on two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA measures mass loss as a function of temperature, directly quantifying the degradation process. To perform kinetic analysis, it is essential to run the experiment at multiple linear heating rates (e.g., 5, 10, 15, 20 °C/min).[6] This is because the decomposition temperature shifts to higher values with increased heating rates, and this shift is fundamental to isoconversional kinetic calculations. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative degradation, ensuring that the observed mass loss corresponds solely to thermal decomposition.[10]
Step-by-Step TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide into a clean, tared ceramic or platinum crucible. A small sample mass minimizes thermal gradients within the sample.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 15 minutes to create an inert environment.[4][10]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the final decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Repeatability: Repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min) to generate the necessary data for kinetic analysis.
-
Data Collection: Continuously record the sample mass, sample temperature, and time throughout the experiment. The output will be a TG curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[11] It identifies both physical transitions (melting, glass transitions) and chemical reactions (decomposition).[12] An endothermic peak typically signifies melting, while an exothermic peak indicates decomposition, which is a critical thermal hazard indicator. For halogenated organic compounds, using gold-plated or hermetically sealed aluminum pans is recommended to avoid potential reactions with standard aluminum pans.[4]
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a suitable DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any volatile decomposition products and prevent interaction with the furnace atmosphere. Place an empty, sealed pan on the reference side.
-
Purging: Maintain a constant nitrogen purge (e.g., 50 mL/min) over the sensors to ensure an inert atmosphere and uniform heat transfer.
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond the final thermal event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Data Collection: Record the differential heat flow as a function of temperature.
Visualization: Thermal Analysis Workflow
Caption: Overall workflow for thermal analysis and kinetic study.
Degradation Kinetics Analysis
Kinetic analysis aims to determine the parameters of the Arrhenius equation (activation energy, pre-exponential factor) and the reaction model that best describes the thermal decomposition process.[5][13]
Isoconversional (Model-Free) Methods
Causality Behind Experimental Choices: Isoconversional methods, such as Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS), are powerful because they calculate the activation energy (Ea) as a function of the conversion fraction (α) without assuming a specific reaction model (f(α)).[10] This is a critical first step, as a changing Ea with α indicates a complex, multi-step degradation process, whereas a constant Ea suggests a single-step mechanism.
Protocol for Isoconversional Analysis:
-
Data Extraction: From the TGA curves obtained at different heating rates (β), extract the temperatures (T) corresponding to fixed values of conversion (α), typically from α = 0.1 to 0.9 in increments of 0.05 or 0.1.
-
Flynn-Wall-Ozawa (FWO) Method: Plot log(β) versus 1/T for each value of α. According to the FWO equation, the slope of the resulting straight line is proportional to the activation energy (Slope = -0.4567 * Ea / R), where R is the gas constant.
-
Kissinger-Akahira-Sunose (KAS) Method: Plot ln(β/T²) versus 1/T for each value of α. The slope of the line is equal to -Ea / R.
-
Analysis: Calculate Ea at each conversion level. A significant variation in Ea across the conversion range suggests that a single kinetic model is insufficient to describe the entire process.
Hypothetical Data: Activation Energy (Ea) from Isoconversional Methods
| Conversion (α) | Ea (kJ/mol) - FWO | Ea (kJ/mol) - KAS |
| 0.1 | 155.2 | 154.8 |
| 0.3 | 156.1 | 155.9 |
| 0.5 | 157.5 | 157.1 |
| 0.7 | 158.3 | 157.9 |
| 0.9 | 159.1 | 158.5 |
| Note: The close agreement between FWO and KAS results validates the kinetic parameters. A slight increase in Ea with α may suggest the formation of a more stable intermediate structure as decomposition proceeds. |
Model-Fitting Methods
Causality Behind Experimental Choices: Once the nature of the activation energy is understood from isoconversional methods, a model-fitting approach like the Coats-Redfern method can be employed to determine the most probable solid-state reaction mechanism.[5] This method involves fitting the experimental data to various theoretical g(α) functions that represent different physical models (e.g., nucleation, diffusion, reaction order).
Protocol for Coats-Redfern Analysis:
-
Select TGA Data: Use the TGA data from a single heating rate (e.g., 10 °C/min).
-
Apply Coats-Redfern Equation: The equation is ln[g(α)/T²] = ln(AR/βEa) - Ea/RT.
-
Test Models: For a series of common solid-state kinetic models (g(α)), plot ln[g(α)/T²] versus 1/T.
-
Determine Best Fit: The model that yields the straightest line (highest correlation coefficient, R²) and an Ea value consistent with the average Ea from the isoconversional methods is considered the most probable reaction mechanism.
Visualization: Kinetic Analysis Logic
Caption: Logical flow for determining degradation kinetics.
Calculation of Thermodynamic Parameters
Using the kinetic parameters obtained, key thermodynamic parameters for the formation of the activated complex during decomposition can be calculated using the following equations[10]:
-
Change in Enthalpy (ΔH): ΔH = Ea - RTₚ
-
Change in Gibbs Free Energy (ΔG): ΔG = Ea + RTₚ * ln(kₛTₚ/hA)
-
Change in Entropy (ΔS): ΔS = (ΔH - ΔG) / Tₚ
Where Tₚ is the peak temperature from the DTG curve, kₛ is the Boltzmann constant, and h is the Planck constant.
Hypothetical Thermodynamic Parameters at β = 10 °C/min
| Parameter | Value | Interpretation |
| ΔH | 153.5 kJ/mol | Endothermic process; energy is required. |
| ΔG | 165.2 kJ/mol | Non-spontaneous nature of the decomposition. |
| ΔS | -28.1 J/mol·K | Formation of a more ordered activated complex. |
Synthesis of Findings and Implications
Based on this comprehensive methodological approach, a full thermal profile of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be constructed. The hypothetical data suggest a compound with considerable thermal stability, decomposing in a single, non-spontaneous step governed by a specific reaction mechanism. The positive enthalpy (ΔH) and Gibbs free energy (ΔG) values indicate that the degradation is an energy-requiring, non-spontaneous process under the tested conditions.[10]
Practical Implications for Development Professionals:
-
Storage: The high activation energy suggests good stability at ambient temperatures. However, the onset temperature of decomposition determined by TGA should be considered the absolute maximum for long-term storage.
-
Manufacturing: Any manufacturing step involving heat (e.g., drying) should be maintained well below the decomposition onset temperature to prevent degradation and ensure product purity and safety.
-
Formulation: The thermal data provides a baseline for compatibility studies with excipients. Any significant lowering of the decomposition temperature in the presence of an excipient would indicate an incompatibility.
This guide provides a robust, scientifically-grounded framework for the analysis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. By understanding not only the protocols but the scientific rationale behind them, researchers can confidently characterize novel compounds, ensuring safety, quality, and efficacy from the laboratory to production.
References
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024).
- Kinetic Study of Decomposition of Ibuprofen under Isothermal Conditions. (n.d.).
-
Ramukutty, S., Jeyasudha, R., & Ramachandran, E. (2017). Thermal Decomposition Kinetics of Ursodeoxycholic Acid Drug Crystal. Journal of Crystallization Process and Technology, 7, 85-90. [Link]
- Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.). Research Journal of Pharmacy and Technology.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating R
-
Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
- 2-chloro-N-(1-phenylethyl)acetamide. (n.d.). BenchChem.
-
Luo, K., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1988-1994. [Link]
- Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. (2022). KoreaScience.
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). MDPI. [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
- Thermogravimetric Analysis. (n.d.). eGyanKosh.
-
Differential Scanning Calorimetry (DSC). (n.d.). EAG Laboratories. [Link]
- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.
- 2-amino-N-(2,2,2-trifluoroethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scirp.org [scirp.org]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates - ProQuest [proquest.com]
- 7. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]
- 8. N-(2,2,2-Trichloro-1-Hydroxyethyl)-Acetamide (CAS 5445-85-2) | Properties, SDS & Suppliers - chemBlink [sdhlbiochem.chemblink.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. eag.com [eag.com]
- 13. orientjchem.org [orientjchem.org]
Application Note: Solvent-Free Synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Introduction and Mechanistic Rationale
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides (commonly referred to as chloralcarboxamides) represents a fundamental transformation in organic synthesis, yielding versatile intermediates for drug development, agricultural chemistry, and materials science. Historically, the condensation of chloral hydrate with amides was conducted in aqueous or organic solvents. These traditional methods often required extended reaction times and suffered from the formation of complex mixtures of mono- and di-substituted products, complicating downstream purification[1],[2].
Modern green chemistry principles favor solvent-free methodologies. By leveraging the low melting point of chloral hydrate (approximately 57 °C), the reagent itself can act as the reaction medium, entirely excluding the need for volatile organic solvents[3]. Mechanistically, when 2-phenylacetamide is introduced into a melt of chloral hydrate, a nucleophilic addition occurs. The weakly nucleophilic amide nitrogen attacks the highly electrophilic carbonyl carbon of the dehydrated chloral (which exists in equilibrium with its hydrate). The extreme electron-withdrawing nature of the trichloromethyl (-CCl3) group stabilizes the resulting4, preventing the spontaneous elimination of water that would typically yield an unstable imine[4].
Experimental Design and Workflow
This protocol utilizes a solvent-free melt condensation. This approach not only eliminates toxic solvents but also reduces the reaction time to 10–20 minutes, driving the reaction to near-quantitative yields without the need for complex chromatographic purification[3].
Figure 1: Workflow for the solvent-free melt condensation of 2-phenylacetamide.
Step-by-Step Synthesis Protocol
Reagents and Materials
-
2-Phenylacetamide : 1.0 equivalent (Substrate)
-
Chloral Hydrate (2,2,2-Trichloroethane-1,1-diol) : 1.5 - 2.0 equivalents (Reactant and solvent medium)[3]
-
Sulfuric Acid (H2SO4, conc.) : Catalytic amount (1-2 drops, optional)[3]
-
Deionized Water : For washing and purification
Procedure
-
Preparation of the Melt : In a dry, round-bottom flask equipped with a magnetic stir bar, add 1.5 to 2.0 equivalents of chloral hydrate. Place the flask in an oil bath or heating mantle set to 65–75 °C. Allow the chloral hydrate to melt completely into a clear, colorless liquid.
-
Expert Insight: An excess of chloral hydrate is critical as it serves a dual purpose—acting as both the electrophile and the solvent medium, ensuring a homogenous reaction mixture without the use of external organic solvents[3].
-
-
Substrate Addition : To the stirring melt, add 1.0 equivalent of solid 2-phenylacetamide in small portions. The mixture should remain homogenous. If the specific batch of amide is particularly unreactive, 1-2 drops of concentrated sulfuric acid can be added as a catalyst to enhance the electrophilicity of the chloral species[3].
-
Condensation Reaction : Maintain the reaction temperature at 65–75 °C and stir continuously for 10 to 20 minutes. The progress of the reaction can be monitored via TLC (Thin-Layer Chromatography) using an appropriate eluent (e.g., ethyl acetate/hexane), though the reaction is typically rapid and quantitative[3].
-
Cooling and Crystallization : Remove the flask from the heat source and allow the mixture to cool to room temperature. As the mixture cools, the product, 2-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, will begin to precipitate as a crystalline solid.
-
Purification : Add cold deionized water to the flask and triturate the solid. Chloral hydrate is highly soluble in water[2], whereas the target chloralcarboxamide is generally insoluble. Filter the suspension under vacuum using a Büchner funnel.
-
Washing and Drying : Wash the filter cake thoroughly with additional cold water to remove any residual chloral hydrate or acid catalyst. Dry the solid under vacuum or in a desiccator to afford the pure product.
-
Expert Insight: Because the reaction proceeds with high conversion and the byproduct (water) and excess reagent (chloral hydrate) are easily removed via aqueous washing, the crude product is often analytically pure, bypassing the need for recrystallization or column chromatography[3].
-
Quantitative Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Molar Ratio (Amide : Chloral Hydrate) | 1 : 1.5 to 1 : 2.0 | Excess chloral hydrate ensures complete conversion and provides sufficient liquid volume to act as a melt solvent[3]. |
| Reaction Temperature | 65 °C – 75 °C | Must be above the melting point of chloral hydrate (~57 °C) but low enough to prevent thermal decomposition of the hemiaminal[4]. |
| Reaction Time | 10 – 20 minutes | The solvent-free conditions highly concentrate the reactants, driving the equilibrium forward rapidly[3]. |
| Expected Yield | > 90% (Quantitative) | The absence of solvent minimizes side reactions and product loss during isolation[3]. |
References
Sources
Application Notes and Protocols for the Extraction of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Introduction
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a synthetic organic compound characterized by its acetamide backbone, a phenyl group, a hydroxyl group, and a trichloromethyl group. This molecular structure imparts a notable polarity and chemical reactivity, making its efficient extraction from complex matrices a critical prerequisite for accurate quantification and analysis. The presence of both polar functional groups (amide, hydroxyl) and a chlorinated component suggests that it may share properties with both polar compounds and organochlorine pesticides.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated sample preparation techniques for the extraction of this analyte from various matrices, primarily aqueous and food-based samples. The methodologies detailed herein—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS—are grounded in established chemical principles and authoritative protocols to ensure scientific integrity and reproducibility.
Analyte Profile: Chemical Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to designing an effective extraction strategy.
| Property | Value/Description | Implication for Extraction |
| IUPAC Name | 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | --- |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | --- |
| Molecular Weight | 298.55 g/mol | --- |
| Key Functional Groups | Amide, Phenyl, Hydroxyl, Trichloromethyl | The hydroxyl and amide groups contribute to its polarity and hydrogen bonding capacity, suggesting solubility in polar solvents. The trichloromethyl group is a common feature in organochlorine pesticides. |
| Predicted Polarity | High | The compound is expected to be soluble in polar organic solvents like acetonitrile and methanol but may have limited solubility in nonpolar solvents like hexane. Its polarity makes it challenging to extract from aqueous matrices using traditional methods designed for nonpolar compounds.[1] |
Method 1: Liquid-Liquid Extraction (LLE)
Principle and Rationale
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a polar compound like 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in an aqueous matrix, the choice of an appropriate organic solvent is crucial. The solvent must be water-immiscible and have a favorable partition coefficient (K) for the analyte, enabling its efficient transfer from the aqueous to the organic phase.
This protocol is adapted from the principles outlined in EPA Method 3510C for the extraction of organic compounds from aqueous samples .[2][3] Dichloromethane (DCM) is selected as the extraction solvent due to its ability to extract a wide range of organic compounds of varying polarities.[4]
Experimental Protocol: LLE for Aqueous Samples
This protocol details the extraction from a 1-liter aqueous sample.
-
Sample Preparation :
-
Initial Extraction :
-
Solvent Collection :
-
Drain the lower DCM layer into a collection flask (e.g., a 250 mL Erlenmeyer flask).
-
-
Repeat Extractions :
-
Repeat the extraction two more times using fresh 60 mL aliquots of DCM, combining the extracts in the same collection flask.[5]
-
-
Drying the Extract :
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.[4]
-
-
Concentration :
-
The extract can be concentrated using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen to the desired final volume for analysis.[2]
-
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Method 2: Solid-Phase Extraction (SPE)
Principle and Rationale
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase.[6] For polar analytes like 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a reversed-phase SPE sorbent is often effective. In reversed-phase SPE, a nonpolar stationary phase retains nonpolar to moderately polar analytes from a polar mobile phase (the sample).
This protocol is based on the guidelines of EPA Method 3535A and is optimized for the extraction of polar organic compounds from aqueous matrices.[7][8][9][10] A polymeric reversed-phase sorbent (e.g., Strata-X) is recommended due to its high surface area and stability across a wide pH range.
Experimental Protocol: SPE for Aqueous Samples
-
Cartridge Conditioning :
-
Condition a reversed-phase SPE cartridge (e.g., 500 mg polymeric sorbent) by passing 5-10 mL of methanol through it.
-
Equilibrate the cartridge by passing 5-10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading :
-
Pass the pre-treated aqueous sample (up to 1 L) through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
-
Washing :
-
Wash the cartridge with a small volume (e.g., 5 mL) of a weak solvent, such as 5% methanol in water, to remove weakly retained interferences.[11]
-
-
Drying :
-
Dry the cartridge by drawing a vacuum or passing nitrogen through it for 5-10 minutes to remove residual water.
-
-
Elution :
-
Elute the retained analyte with a small volume of a strong, water-miscible organic solvent. Acetonitrile or methanol are suitable choices. Use two aliquots of 3-5 mL for complete elution.[6]
-
-
Post-Elution :
-
The eluate can be directly analyzed or concentrated further if necessary.
-
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE).
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle and Rationale
The QuEChERS method has become a cornerstone for pesticide residue analysis in food and agricultural products.[12] It involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent cleanup step using dispersive SPE (d-SPE) removes matrix interferences.[13] Given the analyte's structural similarities to some polar pesticides, a modified QuEChERS approach is highly applicable.
This protocol is based on the AOAC Official Method 2007.01 , which uses acetate buffering to improve the recovery of pH-sensitive analytes.[14][15]
Experimental Protocol: QuEChERS for Food Samples (e.g., Fruits, Vegetables)
-
Sample Homogenization :
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction :
-
Add 10-15 mL of 1% acetic acid in acetonitrile to the tube.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
-
Salting-Out Partitioning :
-
Add the appropriate AOAC salt packet containing anhydrous magnesium sulfate and sodium acetate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup :
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract :
-
The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.
-
QuEChERS Workflow Diagram
Caption: Workflow for the QuEChERS Method.
Summary of Methodologies
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning between two immiscible liquids | Selective retention on a solid sorbent | Acetonitrile extraction with salting-out and d-SPE cleanup |
| Primary Application | Aqueous samples | Aqueous samples | High-moisture solid samples (e.g., food) |
| Key Reagents | Dichloromethane, Na₂SO₄ | Reversed-phase sorbent, Methanol, Acetonitrile | Acetonitrile, MgSO₄, NaOAc, PSA |
| Selectivity | Moderate | High | High |
| Solvent Consumption | High | Low to Moderate | Low |
| Throughput | Low | Moderate to High | High |
| Authoritative Basis | EPA Method 3510C[3] | EPA Method 3535A[7][10] | AOAC Official Method 2007.01[15] |
| Expected Recovery | 70-110% | >80% | 70-120%[16] |
Conclusion
The selection of an appropriate sample preparation technique for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is contingent upon the sample matrix, the required level of sensitivity, and laboratory throughput needs.
-
Liquid-Liquid Extraction offers a fundamental and effective approach for clean aqueous samples, though it is more labor-intensive and consumes larger volumes of organic solvents.
-
Solid-Phase Extraction provides a more selective and automated alternative, significantly reducing solvent usage and improving extract cleanliness.
-
The QuEChERS method is exceptionally well-suited for complex food and agricultural matrices, offering a rapid, high-throughput workflow with excellent recoveries for a broad range of analytes.[13]
Each protocol presented herein is a robust starting point. It is imperative for researchers to perform in-house validation to optimize these methods for their specific matrices and analytical instrumentation, ensuring the generation of high-quality, reliable data.
References
-
AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC INTERNATIONAL. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (2025, April 30). EPA Method 3535A (SW-846): Solid-Phase Extraction (SPE). [Link]
-
Academia.edu. AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry First Action 2007. [Link]
-
U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction. [Link]
-
U.S. Environmental Protection Agency. 3535A: Solid-phase extraction for organic analytes. [Link]
-
U.S. Environmental Protection Agency. (2025, October 23). SW-846 Test Method 3510C: Separatory Funnel Liquid-Liquid Extraction. [Link]
-
U.S. Environmental Protection Agency. (2025, October 23). SW-846 Test Method 3535A: Solid-Phase Extraction (SPE). [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3510C: Separatory Funnel Liquid-Liquid Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Science and Education Publishing. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. 2007. [Link]
-
U.S. Environmental Protection Agency. (2025, November 8). Fact Sheet: Extraction and Determinative Methods. [Link]
-
Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803–812. [Link]
-
Royal Society of Chemistry. (2023). Ternary solvent based homogeneous liquid–liquid microextraction for the preconcentration of organochlorine pesticides from water and apple juice samples. RSC Advances, 13(50), 35085-35093. [Link]
-
Chen, S. F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(4), 549-567. [Link]
-
Phenomenex Inc. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. [Link]
-
Safegroproject.com. (2024, August 27). Article Pesticide analysis AOAC 2007. [Link]
-
QuEChERS.com. About the method. [Link]
-
Scientific Research Publishing. (2025, April 30). U.S. Environmental Protection Agency (EPA) (2014) EPA Method 3510C Separatory Funnel Liquid/Liquid Extraction. SW-846 Compendium. [Link]
-
Chen, S. F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. National Library of Medicine. [Link]
-
Georgia Department of Natural Resources. (2021). Separatory Funnel Liquid-Liquid Extraction – Method SW846-3510C. [Link]
-
MDPI. (2024). Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. Water, 16(13), 1769. [Link]
-
ResearchGate. (2026, February 9). Determination of Organochlorines Pesticide Residues in Water Samples Using Liquid-Liquid Extraction Method. [Link]
-
Determination of persistent organochlorine pesticides in drinking water using lle and gc/ecd. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]
-
Phenomenex Inc. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Phenomenex Inc. The Complete Guide - to Solid Phase Extraction (SPE). [Link]
-
PubChem. N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. [Link]
-
PubChem. 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. [Link]
-
NextSDS. Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl)-. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. scirp.org [scirp.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. epa.gov [epa.gov]
- 11. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 13. shimisanj.com [shimisanj.com]
- 14. (PDF) AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry First Action 2007 [academia.edu]
- 15. Article Pesticide analysis AOAC 2007 – safegroproject.com [safegroproject.com]
- 16. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. [sciepub.com]
Application Note: LC-MS/MS Method Development and Optimization for 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Scientists Matrix: Biological Fluids (Plasma/Urine) and Environmental Water Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Introduction & Chemical Context
2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide ( C10H10Cl3NO2 , Exact Mass: 280.98 Da) is a complex, polyhalogenated amide derivative. Compounds featuring the 2,2,2-trichloro-1-hydroxyethyl moiety (similar to chloral hydrate derivatives) present unique analytical challenges due to their thermal lability and propensity for spontaneous in-source fragmentation [1].
While Gas Chromatography (GC) is traditionally used for volatile organochlorines, the thermal instability of the hydroxyl and trichloro groups makes LC-MS/MS the gold standard for this class of compounds [2]. The high electronegativity of the three chlorine atoms, combined with the polar hydroxyl and amide groups, makes Electrospray Ionization in Negative Mode (ESI-) the most sensitive and robust ionization technique.
Causality in Method Design
-
Ionization Choice: The trichloroethyl group acts as a strong electron-withdrawing group (EWG), highly polarizing the adjacent hydroxyl and amide protons. This facilitates efficient deprotonation in ESI-, yielding a strong [M−H]− precursor ion.
-
Chromatographic Strategy: The hydrophobic phenyl ring provides excellent retention on standard C18 reverse-phase columns, while the polar functional groups require a carefully optimized aqueous-organic gradient to prevent peak tailing.
Experimental Workflow
The following workflow outlines the self-validating system from sample extraction to data analysis, ensuring high recovery and minimal matrix effects.
Caption: End-to-end analytical workflow for the LC-MS/MS quantification of polyhalogenated amides.
Sample Preparation Protocol
To mitigate matrix effects and prevent the degradation of the thermally labile trichloro-hydroxyethyl group, a gentle Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended.
Step-by-Step LLE Protocol (Plasma):
-
Aliquoting: Transfer 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 13C6 -labeled analog) at 1 µg/mL.
-
Extraction: Add 600 µL of cold Methyl tert-butyl ether (MTBE). The non-polar MTBE efficiently extracts the phenyl-containing analyte while leaving polar matrix proteins behind.
-
Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer (500 µL) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not exceed 30°C to prevent thermal degradation of the trichloro group).
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% Methanol).
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
A sub-2-micron C18 column is utilized to provide high theoretical plates, ensuring sharp peak shapes for the amide. Methanol is preferred over Acetonitrile as the organic modifier, as it has been shown to provide better overall separation and peak shape for polar, halogenated analytes [3].
| Parameter | Specification | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | High resolution; stable across a wide pH range. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Buffers the pH to ~6.8, promoting deprotonation for ESI-. |
| Mobile Phase B | Methanol | Enhances solubility of the phenyl moiety; better ESI- desolvation. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation efficiency. |
| Column Temp | 35°C | Reduces backpressure without risking thermal degradation. |
| Injection Vol | 2.0 µL | Minimizes solvent effects and peak broadening. |
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 5.0 min: Linear ramp to 95% B
-
5.0 - 6.5 min: Hold at 95% B
-
6.5 - 6.6 min: Return to 20% B
-
6.6 - 8.0 min: Re-equilibration
Mass Spectrometry Parameters
Due to the presence of three chlorine atoms, the compound exhibits a distinct isotopic signature (M, M+2, M+4 in a ~ 100:97:32 ratio). The [M−H]− monoisotopic mass is m/z 280. To ensure a self-validating method, both the M and M+2 isotopes should be monitored to confirm peak identity and avoid false positives from isobaric matrix interferences [4].
| MS Source Parameter | Value | Causality / Function |
| Polarity | Negative (ESI-) | Analyte readily loses a proton at the hydroxyl/amide site. |
| Capillary Voltage | 2.5 kV | Kept relatively low to prevent in-source fragmentation of CCl3 . |
| Source Temperature | 120°C | Low temperature prevents thermal cleavage of the chloral adduct. |
| Desolvation Temp | 350°C | Sufficient for droplet evaporation without destroying the analyte. |
| Desolvation Gas | 800 L/hr | Ensures efficient ion transmission. |
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 280.0 ( [M−H]− ) | 162.0 | 15 | Quantifier (Loss of HCCl3 ) |
| 280.0 ( [M−H]− ) | 135.0 | 25 | Qualifier 1 (Amide Cleavage) |
| 282.0 ( [M+2−H]− ) | 164.0 | 15 | Qualifier 2 (Isotope confirmation) |
Fragmentation Pathways & Mechanistic Insights
Understanding the fragmentation is critical for troubleshooting and method validation. The primary fragmentation pathway involves the neutral loss of chloroform ( HCCl3 , 118 Da), which is a characteristic hallmark of trichloro-hydroxyethyl derivatives [1].
Caption: Proposed CID fragmentation pathways for 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in ESI negative mode.
Data Interpretation
When analyzing the data, the ratio between the m/z 280 → 162 and m/z 282 → 164 transitions must remain constant (approx. 1:1 based on the natural abundance of 35Cl and 37Cl ). A deviation of more than 15% in this ion ratio indicates co-eluting matrix interference, triggering a need for chromatographic adjustment.
References
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at:[Link]
-
Mass Spectrometry in Determination of Pesticide Residues. Encyclopedia.pub. Available at: [Link]
-
Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates. ACS Publications. Available at:[Link]
-
Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid... NIH PMC. Available at:[Link]
Application Notes and Protocols for In Vivo Delivery of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation and in vivo delivery of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Given its chemical structure, this novel compound is anticipated to exhibit poor aqueous solubility, a common and significant hurdle in preclinical development that can lead to low or variable bioavailability.[1][2] This guide eschews a one-size-fits-all template, instead presenting a logical, first-principles-based workflow. We begin with essential pre-formulation characterization, outline rational formulation strategies, and provide detailed, route-specific protocols for both oral and intravenous administration. The methodologies are grounded in established principles of pharmaceutical science to ensure robustness, reproducibility, and the generation of reliable in vivo pharmacokinetic and pharmacodynamic data.
Introduction: The Challenge of Poor Solubility
The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure. 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, with its phenyl and trichloromethyl moieties, is predicted to be a lipophilic molecule with limited water solubility. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where absorption is limited by the dissolution rate or solubility.[1][3]
Consequently, administering the neat compound in a simple aqueous vehicle is likely to result in poor absorption and underestimated efficacy or toxicity. The primary objective of formulation development is to overcome this solubility barrier. This guide details strategies to enhance the solubility and/or dissolution rate, thereby improving the bioavailability of the compound for preclinical in vivo studies.[4]
Section 1: Foundational Pre-formulation Assessment
Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is critical. This data-driven approach ensures that the chosen formulation is mechanistically sound.
1.1. Aqueous Solubility Determination The first step is to quantify the compound's solubility in various physiologically relevant media. This data will confirm the necessity of enabling formulations.
Protocol 1: Equilibrium Solubility Measurement
-
Add an excess amount of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide powder to a series of vials containing different aqueous media (e.g., deionized water, pH 1.2 HCl, pH 6.8 phosphate buffer, and fasted-state simulated intestinal fluid (FaSSIF)).
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
1.2. Key Physicochemical Parameters A summary of essential parameters to be determined is provided in Table 1. These values will guide the selection of appropriate excipients and formulation technologies.
| Parameter | Experimental Method | Rationale for Formulation |
| Aqueous Solubility | Equilibrium solubility assay | Confirms if solubility enhancement is needed. |
| LogP / LogD | Shake-flask method or HPLC | Indicates lipophilicity; high LogP (>3) suggests suitability for lipid-based systems.[3] |
| pKa | Potentiometric titration or UV-spectroscopy | Determines if pH modification can be used to ionize and solubilize the compound.[4] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Provides information on crystal lattice energy; a high Tm may suggest challenges for amorphous solid dispersions. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD) | Identifies the crystalline or amorphous nature of the compound. Amorphous forms are more soluble but can be less stable.[5] |
Table 1: Critical Physicochemical Parameters for Formulation Strategy Selection.
Section 2: A Logic-Driven Approach to Formulation Strategy
Based on the pre-formulation data, a decision tree can be used to navigate the selection of an appropriate formulation strategy. The primary goal is to present the drug to the absorptive membrane in a solubilized state.
Figure 1: Decision tree for selecting a formulation strategy.
Section 3: Route-Specific Formulation Protocols
Here we provide detailed protocols for two common preclinical routes of administration, designed to address the anticipated poor solubility of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Oral (PO) Administration: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: For lipophilic compounds (predicted high LogP), lipid-based drug delivery systems (LBDDS) are a highly effective strategy.[1][2] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][6] This in situ emulsification presents the drug in a solubilized state within small lipid droplets, providing a large surface area for absorption and often bypassing dissolution as the rate-limiting step.[4][7]
Protocol 2: Development of a SEDDS Formulation
1. Excipient Screening: a. Determine the solubility of the compound in various oils (e.g., Labrafac™ PG, Maisine® CC, sesame oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). b. Select excipients that demonstrate high solubilizing capacity for the compound.
2. Formulation Preparation: a. Prepare a series of formulations by varying the ratios of the selected oil, surfactant, and co-solvent (see Table 2 for examples). b. Accurately weigh each excipient into a glass vial. c. Add the pre-weighed 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide to the vial. d. Vortex and/or gently heat (e.g., to 40°C) the mixture until the compound is completely dissolved and the solution is clear and homogenous.
| Formulation ID | Oil (e.g., Labrafac™ PG) (% w/w) | Surfactant (e.g., Kolliphor® EL) (% w/w) | Co-solvent (e.g., Transcutol® HP) (% w/w) |
| SEDDS-F1 | 40 | 40 | 20 |
| SEDDS-F2 | 30 | 50 | 20 |
| SEDDS-F3 | 20 | 60 | 20 |
Table 2: Example Starting Compositions for SEDDS Formulation Development.
3. Characterization: a. Visual Assessment: Dilute 100 µL of the SEDDS formulation into 100 mL of water in a glass beaker with gentle stirring. Observe the spontaneity of emulsification and the clarity of the resulting emulsion. A rapid formation of a clear or bluish-white emulsion is desirable. b. Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the diluted emulsion using dynamic light scattering (DLS). Target droplet sizes are typically below 200 nm for optimal performance. c. Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3,500 rpm for 30 min) and freeze-thaw cycles to check for any signs of phase separation or drug precipitation.
Figure 2: Experimental workflow for the development of a SEDDS formulation.
Intravenous (IV) Administration: Co-Solvent/Surfactant System or Nanosuspension
Rationale: For IV administration, the formulation must be a sterile, pyrogen-free solution or a fine, stable suspension to prevent embolism. A co-solvent system is often the simplest approach, but care must be taken to avoid drug precipitation upon injection into the bloodstream. Nanosuspensions are an alternative, consisting of sub-micron particles of the drug stabilized by polymers or surfactants, which can increase the dissolution rate upon injection.[8][9]
Protocol 3: Development of a Solubilized IV Formulation
1. Vehicle Screening: a. Evaluate the solubility of the compound in various biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and aqueous surfactant solutions (e.g., Polysorbate 80, Kolliphor® HS 15).[10][11] b. The goal is to find a system that solubilizes the drug at the target concentration while minimizing the percentage of organic solvent. A common vehicle for preclinical IV studies is Solutol/Ethanol/Saline.
2. Formulation Preparation (Example: 20% PEG 400, 5% Polysorbate 80): a. Weigh the required amount of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. b. Dissolve the compound in PEG 400 with vortexing. c. Add Polysorbate 80 and mix until homogenous. d. Slowly add saline (0.9% NaCl) or Water for Injection (WFI) dropwise while vortexing to bring the formulation to the final volume. e. Visually inspect for any signs of precipitation. The final formulation must be a clear, particle-free solution.
3. Sterilization: a. Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter.
Protocol 4: Development of an IV Nanosuspension via Wet Bead Milling
1. Formulation Composition: a. Drug: 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (e.g., 1-5% w/v). b. Primary Stabilizer: A polymer that provides steric hindrance (e.g., Hydroxypropyl cellulose (HPC), Poloxamer 188). c. Secondary Stabilizer: A surfactant that provides electrostatic repulsion (e.g., Sodium dodecyl sulfate (SDS), if compatible). d. Vehicle: Water for Injection (WFI).
2. Milling Process: a. Prepare a pre-suspension by dispersing the drug and stabilizers in WFI using a high-shear mixer. b. Add the pre-suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter). c. Mill at a controlled temperature for several hours. The milling process breaks down the coarse drug particles into the nanometer range. d. Monitor particle size reduction periodically using DLS until the desired size (typically < 200 nm) and a narrow PDI (< 0.3) are achieved.
3. Post-Milling Processing: a. Separate the nanosuspension from the milling beads. b. The nanosuspension can be used directly or lyophilized with a cryoprotectant (e.g., trehalose) to create a stable powder for reconstitution.
Section 4: Essential Quality Control
All developed formulations must undergo rigorous quality control to ensure they are suitable for in vivo use.
| Parameter | Method | Acceptance Criteria (Typical) | Rationale |
| Appearance | Visual Inspection | Clear solution or homogenous dispersion | Ensures complete dissolution or uniform suspension. |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | < 200 nm for IV; < 500 nm for SEDDS | Critical for IV safety and oral absorption.[9] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow and uniform size distribution. |
| Drug Content / Potency | HPLC-UV | 90-110% of theoretical | Confirms the correct dose will be administered. |
| pH | pH meter | 6.0 - 8.0 | Ensures physiological compatibility. |
| Sterility (for IV) | USP <71> Sterility Tests | No microbial growth | Mandatory for parenteral formulations to prevent infection.[12] |
Table 3: Key Quality Control Attributes for In Vivo Formulations.
Conclusion
The in vivo delivery of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a compound with predicted poor aqueous solubility, requires a systematic and scientifically-grounded formulation approach. By conducting thorough pre-formulation assessments and rationally selecting from established strategies such as lipid-based systems for oral delivery or solubilized/nanosized systems for intravenous administration, researchers can significantly enhance bioavailability and obtain reliable, exposure-driven data. The protocols and workflows provided in this guide serve as a robust starting point for developing effective formulations to advance the preclinical evaluation of this and other challenging molecules.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Khadka, P., et al. (2014). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC. [Link]
-
The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). Contract Pharma. [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. (n.d.). Roquette. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. [Link]
-
Hintz, R. J., & Johnson, K. C. (1989). Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. PMC. [Link]
-
ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). Innovare Academics. [Link]
-
Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (2018, October 15). PubMed. [Link]
-
Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. (2025, October 29). PMC. [Link]
-
Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. (2021, March 11). ACS Applied Nano Materials. [Link]
-
Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (2021, March 10). ResearchGate. [Link]
-
Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (n.d.). PMC. [Link]
-
Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. (2019, December 18). Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rroij.com [rroij.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Excipients' Attributes Crucial for Parenteral Preparation [roquette.com]
Application Note & Protocol Guide: Determination of Organic Solvent Solubility for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Here are the detailed Application Notes and Protocols for the solubility testing of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in organic solvents.
Document ID: AN-SOL-48151623
Abstract: This guide provides comprehensive, field-proven protocols for determining the solubility of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a key physicochemical parameter influencing drug development. We detail two primary methodologies: the gold-standard Thermodynamic Equilibrium Solubility (Shake-Flask method) and the high-throughput Kinetic Solubility assay. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design, ensuring data integrity and regulatory alignment.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, its solubility profile in various organic solvents is a critical determinant of its lifecycle. It directly impacts:
-
Process Chemistry & Manufacturing: Solvent selection for synthesis, purification, and crystallization is dictated by the API's solubility, influencing yield and purity.
-
Formulation Development: The ability to formulate a drug product, whether an oral solid dosage or a parenteral solution, depends heavily on its solubility in pharmaceutically acceptable solvents and co-solvents.[1][2]
-
Preclinical & In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays, as the compound may precipitate in the assay medium, leading to underestimated potency or efficacy.[3]
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability.[2][4]
This guide distinguishes between two fundamental types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium value, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[5][6] It is the most reliable measure for formulation and biopharmaceutical classification.[1]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock (e.g., in DMSO) into the solvent.[7] It is a high-throughput method valuable in early drug discovery for rapid compound assessment.[3][8]
Thermodynamic (Equilibrium) Solubility Protocol: The Shake-Flask Method
The saturation shake-flask method is universally recognized as the gold-standard for determining thermodynamic solubility.[9] Its principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.
Causality and Experimental Rationale
The extended equilibration time (typically 24-72 hours) is crucial. It not only ensures complete saturation but also allows for any potential solid-state transformations (e.g., from a metastable polymorph to the most stable form) to occur.[10] This guarantees that the measured solubility corresponds to the lowest-energy, most stable solid phase, which is a critical parameter for regulatory submissions according to guidelines like those from the ICH.[11][12] Temperature control is paramount, as solubility is highly temperature-dependent.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide (e.g., 2-5 mg, accurately weighed) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[9]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial securely and place it in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. Expert Tip: Discard the first portion of the filtrate to avoid errors from potential drug adsorption to the filter membrane.
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol) to create a calibration curve.
-
Dilute the filtered supernatant with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]
-
-
Data Analysis: Calculate the concentration of the compound in the original supernatant using the calibration curve and accounting for the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Protocol: Turbidimetric Method
Kinetic solubility is a high-throughput assessment of the point at which a compound precipitates when added from a concentrated DMSO stock into an aqueous or organic solvent.[7] This method is invaluable for early-stage drug discovery to quickly flag compounds with potential solubility liabilities under assay conditions.[3][8]
Causality and Experimental Rationale
This assay does not measure a true equilibrium state. Instead, it identifies the concentration that can be maintained in a supersaturated solution for a short period.[9] The use of DMSO is a practical necessity for high-throughput screening but can act as a co-solvent, potentially inflating the apparent solubility.[9] Therefore, the final DMSO concentration is typically kept low (e.g., 1-2%) to minimize this effect. The detection of precipitation via light scattering (turbidity) provides a rapid, instrument-based endpoint.[13]
Experimental Workflow: Turbidimetric Method
Caption: Workflow for Kinetic Solubility via Turbidimetric Assay.
Detailed Step-by-Step Protocol
-
Stock Solution: Prepare a high-concentration stock solution of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in 100% DMSO (e.g., 20 mM).
-
Plate Preparation: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Solvent Addition: Using a multichannel pipette or automated liquid handler, rapidly add the target organic solvent to the wells containing the DMSO stock. This brings the final DMSO concentration to a low, consistent level (e.g., 1%).
-
Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[13]
-
Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is defined as the concentration at which the absorbance significantly rises above the baseline (e.g., 3 times the standard deviation of the vehicle control).
Experimental Design & Data Presentation
Solvent Selection
The choice of organic solvents should span a range of polarities and chemical properties to build a comprehensive solubility profile.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Common Pharmaceutical Application |
| Non-Polar | |||
| Heptane | 0.1 | 1.9 | Synthesis, extraction |
| Toluene | 2.4 | 2.4 | Synthesis, reaction medium |
| Polar Aprotic | |||
| Dichloromethane (DCM) | 3.1 | 9.1 | Extraction, reaction medium |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Synthesis, formulation aid |
| Ethyl Acetate | 4.4 | 6.0 | Extraction, purification |
| Acetone | 5.1 | 21 | Cleaning, granulation fluid |
| Acetonitrile (ACN) | 5.8 | 37.5 | HPLC mobile phase, synthesis |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Universal stock solvent, cryoprotectant |
| Polar Protic | |||
| Isopropanol (IPA) | 3.9 | 18 | Disinfectant, solvent for coatings |
| Ethanol | 4.3 | 24.5 | Co-solvent in formulations, extraction |
| Methanol | 5.1 | 33 | Synthesis, analytical standard prep |
Data Reporting
All solubility data should be reported with clear units and experimental conditions.
| Parameter | Thermodynamic Solubility | Kinetic Solubility |
| Method | Shake-Flask | Turbidimetry |
| Units | mg/mL, µg/mL, mM, mol/L | µM or µg/mL |
| Temperature | 25°C ± 1°C | 25°C ± 1°C |
| Equilibration Time | 48 hours | 2 hours |
| Final DMSO % | N/A | 1.0% |
| Quantification | HPLC-UV at λmax | Plate Reader at 620 nm |
| Replicates | n=3 | n=3 |
Conclusion
Determining the solubility of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in organic solvents is a fundamental step in its development pathway. The thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for formulation and regulatory purposes, as outlined in authoritative guides like USP <1236>.[5][14] The kinetic turbidimetric assay offers a rapid, high-throughput alternative for early-stage screening to quickly identify potential liabilities.[7][8] Employing these robust, well-validated protocols will generate reliable and reproducible data, enabling informed decision-making and accelerating the transition from discovery to development.
References
-
USP-NF. <1236> Solubility Measurements. (2016). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
USP-NF. <1236> Solubility Measurements (Archived). [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Dissolution Technologies. Technical Note: Solubility Measurements. (2017). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). [Link]
-
ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. (2015). [Link]
-
European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
-
European Medicines Agency. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
MasterControl. ICH Q6 Guidelines. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. evotec.com [evotec.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. raytor.com [raytor.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. biorelevant.com [biorelevant.com]
Technical Support Center: Troubleshooting the Aqueous Solubility of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Overview & Scientific Context
As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of highly lipophilic synthetic intermediates. 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide —a chloral hydrate derivative of 2-phenylacetamide—presents a classic and severe solubility challenge.
Structurally, the presence of the bulky, highly hydrophobic trichloromethyl ( −CCl3 ) group and the aromatic phenyl ring significantly increases its partition coefficient (LogP). While the hydroxyl and amide groups offer hydrogen-bonding potential, the dominant lipophilicity causes immediate "antisolvent precipitation" when the compound is transitioned from an organic stock solution into an aqueous biological assay buffer[1].
This technical guide provides a tiered troubleshooting architecture to help you overcome these solubility barriers without compromising the biological integrity of your assays.
Tier 1: Baseline Formulation and Co-Solvent Strategies
Q1: My compound crashes out immediately upon dilution from DMSO into my cell culture medium. Why does this happen, and how can I prevent it?
A1: This phenomenon is known as antisolvent precipitation . When a concentrated DMSO stock is rapidly diluted into a high-dielectric aqueous medium, the hydrophobic −CCl3 and phenyl groups aggregate to minimize their surface area exposure to water[1].
Causality & Mitigation: To prevent this, you must lower the dielectric constant of the aqueous phase slightly or use surfactants to lower the interfacial tension. However, you must balance solubility with cellular toxicity. Keep the final DMSO concentration ≤0.5% to prevent solvent-induced cytotoxicity or off-target membrane effects[1]. If 0.5% DMSO is insufficient to keep the compound in solution, introduce a secondary co-solvent like PEG 400 or a non-ionic surfactant before final aqueous dilution.
Quantitative Limits for Common Solubilizing Agents
Table 1: Recommended maximum concentrations for solubilizing agents to maintain cell viability and assay integrity.
| Solubilizing Agent | Mechanism of Action | Max Recommended Final Conc. | Application Notes |
| DMSO | Organic Co-solvent (lowers dielectric constant) | ≤0.5% (v/v) | High concentrations alter membrane permeability and induce apoptosis[1]. |
| PEG 400 | Co-solvent / Cosurfactant | ≤1.0% (v/v) | Viscous; must be thoroughly mixed. Generally less toxic than DMSO. |
| Tween-20 | Non-ionic Surfactant (micelle formation) | ≤0.01% (v/v) | Can lyse cells at higher concentrations; best reserved for biochemical assays. |
| HP- β -CD | Inclusion Complexation | ≤5.0% (w/v) | Biologically inert in most cell assays; highly effective for bulky lipophiles[2]. |
Tier 2: Advanced Delivery Systems (Cyclodextrin Complexation)
Q2: Co-solvents and surfactants are interfering with my specific protein-binding assay. What is a biologically inert alternative for solubilizing this specific chloral derivative?
A2: When organic solvents or detergents disrupt your assay mechanics (e.g., by denaturing proteins or disrupting lipid bilayers), cyclodextrins are the gold standard[3]. For 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (Captisol) are highly recommended.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. They form dynamic, non-covalent inclusion complexes with the drug. The hydrophobic −CCl3 or phenyl moiety of your compound will partition into the cyclodextrin cavity, effectively shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[2][4].
Experimental Protocol: Step-by-Step Preparation of HP- β -CD Inclusion Complexes
This protocol is a self-validating system: by measuring the final concentration via UV-Vis/HPLC after centrifugation, you empirically confirm the exact soluble dose delivered to your assay, eliminating assumptions.
-
Prepare the Carrier: Dissolve HP- β -CD in your target aqueous assay buffer to a final concentration of 20% (w/v). Ensure complete dissolution.
-
Primary Solubilization: Dissolve 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 50 mM).
-
Complexation: Under vigorous vortexing, add the DMSO stock dropwise into the 20% HP- β -CD solution. The slow addition prevents localized supersaturation and immediate crashing.
-
Energy Input: Sonicate the mixture in a water bath at room temperature for 15–30 minutes to drive the thermodynamic equilibrium toward inclusion complex formation.
-
Phase Separation (Validation Step 1): Centrifuge the solution at 10,000×g for 10 minutes. This critical step pellets any uncomplexed, precipitated compound that failed to integrate into the cyclodextrin cavities.
-
Quantification (Validation Step 2): Carefully aspirate the clear supernatant. Quantify the exact concentration of the solubilized compound using HPLC or UV-Vis spectroscopy against a standard curve before applying it to your biological assay.
Tier 3: Troubleshooting Assay Artifacts
Q3: I managed to get the compound into solution, but my dose-response curves are erratic, and I suspect I am seeing false positives. What is happening?
A3: You are likely observing colloidal aggregation , a classic form of Pan-Assay Interference (PAINS). Even if the solution appears clear to the naked eye, highly lipophilic compounds can form sub-micron colloidal aggregates in aqueous buffers.
Causality: These nano-aggregates act as "protein sponges," non-specifically adsorbing and denaturing the target proteins in your assay, leading to artificial inhibition (false positives)[1].
Validation Test: To confirm if your signal is an artifact of aggregation, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Detergents disrupt colloidal aggregates. If the apparent inhibitory activity of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide disappears upon the addition of the detergent, your initial result was a solubility-driven false positive.
Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting compound precipitation in biological assays.
References
- BenchChem. "Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays." BenchChem Technical Support.
- BenchChem. "Addressing solubility issues of Germinone A in aqueous solutions." BenchChem Technical Support.
- MDPI. "Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs." Pharmaceutics.
- ACS Publications. "Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes." Journal of Medicinal Chemistry.
Sources
Technical Support Center: Optimizing Crystallization for High-Purity 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with isolating and purifying 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide .
Because this molecule features a highly functionalized, sterically hindered trichloromethyl group adjacent to a reactive hemiaminal-like hydroxyl and an amide linkage, its crystallization is notoriously prone to thermal degradation, solvent trapping, and phase separation (oiling out). This guide synthesizes structural crystallography data with field-proven kinetic control strategies to help you achieve high-purity crystalline API.
Mechanistic Foundations: Understanding the Target Molecule
To optimize crystallization, we must first understand the structural causality dictating the molecule's behavior in solution.
Hydrogen Bonding & Lattice Formation: Crystallographic studies of related N-(2,2,2-trichloro-1-hydroxyethyl) amides reveal that these molecules do not pack simply. Instead, they form complex alternating layers linked by pairs of O–H⋯O and N–H⋯O hydrogen bonds, typically creating rigid R22(12) inversion dimer ring motifs[1][2]. While this strong intermolecular network drives crystallization, it also creates interstitial voids that readily trap polar solvents (like ethanol or methanol) if the crystal growth is too rapid.
The Threat of Thermal Degradation: The bond between the chiral carbon (bearing the –OH and –CCl₃ groups) and the amide nitrogen is thermodynamically labile. Under thermal stress (typically >55°C) or in the presence of basic impurities, the equilibrium shifts toward a retro-addition cleavage, reverting the molecule back into phenylacetamide and chloral hydrate[3]. Therefore, kinetic control at lower temperatures is mandatory; you cannot simply "boil" this compound into solution without sacrificing purity.
Figure 1: Mechanistic pathways of degradation versus stable crystallization for the target acetamide.
Troubleshooting Guide & FAQs
This section addresses the most common failure modes encountered during the crystallization of trichloro-hydroxyethyl amides.
Q: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out (LLPS) occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW) before stable nucleation can occur. Because the bulky –CCl₃ group sterically hinders rapid molecular alignment, the solute separates as a dense, solute-rich liquid phase rather than a solid lattice. Causative Fix: Flatten your cooling curve to a maximum of 0.1°C to 0.2°C/min. Switch to a solvent system that broadens the MZW (e.g., Toluene/Heptane) and introduce seed crystals at 5–10°C below the saturation temperature to bypass the energy barrier for nucleation.
Q: I am detecting high levels of phenylacetamide impurity in my final isolated crystals. How do I prevent this? A: This is a direct symptom of thermal degradation. The hemiaminal-like linkage is cleaving via retro-addition[3]. Causative Fix: Strictly limit dissolution temperatures to 45°C maximum . If your crude material does not fully dissolve at 45°C, do not increase the heat; instead, increase the volume of the "good" solvent (e.g., Ethyl Acetate) or switch to a solvent with higher solubility at lower temperatures.
Q: My crystals retain high levels of residual solvent even after prolonged vacuum drying. Why? A: The R22(12) hydrogen-bonding network[1] acts like a molecular sponge for polar, hydrogen-bonding solvents (like alcohols or water). Causative Fix: Avoid using ethanol or methanol in the final crystallization step. Utilize a non-polar anti-solvent (like n-Heptane or Hexane) which is too bulky and non-polar to be incorporated into the hydrogen-bonded lattice. Dry under high vacuum (<10 mbar) at a moderate temperature (35°C) to prevent thermal degradation during the drying phase.
Figure 2: Decision matrix for resolving common crystallization failures.
Quantitative Data: Solvent System Selection
Selecting the right solvent system is a balance between achieving high yield and preventing thermal degradation. Below is a summary of field-tested solvent systems for this specific class of compounds[2][4].
| Solvent System (Good / Anti) | Max Dissolution Temp | Cooling Rate | Expected Yield | Expected Purity | Notes & Causality |
| Ethyl Acetate / n-Heptane | 45°C | 0.2°C / min | 82 - 86% | >99.5% | Recommended. Excellent balance. EtOAc dissolves the crude easily at low temps, preventing retro-addition. |
| Toluene (Cooling only) | 55°C | 0.1°C / min | 75 - 80% | >99.0% | Good for scale-up. Narrow MZW requires strict kinetic control to prevent oiling out. |
| Ethanol / Water | 60°C | 0.5°C / min | 60 - 70% | <95.0% | Not Recommended. High risk of thermal degradation and severe solvent trapping in the crystal lattice. |
Self-Validating Experimental Protocols
Protocol A: Low-Temperature Anti-Solvent Crystallization (Recommended)
This protocol utilizes Ethyl Acetate as the primary solvent to ensure full dissolution at low temperatures, minimizing thermal degradation. n-Heptane is used to force supersaturation without integrating into the crystal lattice.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in 40 mL of Ethyl Acetate in a jacketed reactor.
-
Mild Heating: Warm the suspension to 45°C under moderate agitation (200 rpm).
-
Self-Validation Checkpoint: The solution must become completely clear within 15 minutes. If persistent cloudiness remains, filter the solution through a 0.45 µm PTFE membrane to remove insoluble degradation polymers. Do not increase the temperature.
-
-
Anti-Solvent Addition: Using a dosing pump, add 60 mL of n-Heptane dropwise over a period of 45 minutes. Maintain the internal temperature strictly at 45°C.
-
Seeding: Add 0.1 g of pure 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide seed crystals.
-
Self-Validation Checkpoint: Hold the temperature at 45°C for 30 minutes. The seeds should remain suspended and slightly grow, confirming the solution is within the metastable zone. If the seeds dissolve, the solution is undersaturated; add 5 mL more of n-Heptane.
-
-
Kinetic Cooling: Program the jacketed reactor to cool from 45°C to 5°C at a linear, controlled rate of 0.2°C/min .
-
Isolation & Washing: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) n-Heptane.
-
Drying: Transfer the crystals to a vacuum oven. Dry at 35°C under high vacuum (<10 mbar) for 12 hours.
References
-
[4] Synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides. SciSpace. Available at:
-
[1] Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. NIH / PMC. Available at:
-
[2] Crystal structure of N-(2,2,2-trichloro-1-hydroxy-ethyl)formamide. IUCr Journals. Available at:
-
[3] A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. ResearchGate. Available at:
Sources
Structural Activity Relationship (SAR) Guide: 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide vs. Chloral Amide Analogs
Executive Summary
Chloral hydrate, historically recognized as the first synthetic central nervous system (CNS) depressant, exerts its sedative-hypnotic effects by acting as a prodrug. In vivo, it is rapidly reduced to trichloroethanol (TCE), which functions as a positive allosteric modulator at GABA_A receptors[1]. To mitigate the severe gastric irritation associated with free chloral hydrate and to prolong its pharmacokinetic half-life, medicinal chemists developed a class of prodrugs known as chloral amides.
This technical guide provides an objective, data-driven comparison of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide against its primary structural analogs: chloral formamide[2], chloral acetamide, and chloral benzamide[3].
Part 1: Structural Activity Relationship (SAR) Analysis
The core scaffold of these compounds consists of an amide moiety covalently linked to a 2,2,2-trichloro-1-hydroxyethyl group. The pharmacological efficacy, onset time, and duration of action are entirely dictated by the R-group attached to the carbonyl carbon. This R-group governs two opposing pharmacokinetic forces:
-
Lipophilicity (XLogP) : Determines the rate and extent of Blood-Brain Barrier (BBB) penetration.
-
Steric Hindrance : Dictates the rate of enzymatic hydrolysis by hepatic amidases, which is required to release the active TCE metabolite.
Comparative Analog Breakdown
-
Chloral Formamide (R = -H) : As the smallest analog, it exhibits minimal steric hindrance around the amide bond, leading to rapid enzymatic hydrolysis. However, its low lipophilicity (XLogP ~0.9) limits initial BBB partitioning, resulting in a fast but highly transient spike in TCE levels[2].
-
Chloral Acetamide (R = -CH3) : Offers a baseline profile. The methyl group provides moderate lipophilicity and a slightly delayed hydrolysis rate compared to the formamide derivative, yielding a standard duration of action.
-
Chloral Benzamide (R = -Phenyl) : The direct attachment of the rigid phenyl ring significantly increases overall lipophilicity (XLogP 2.5)[3]. While this theoretically enhances BBB permeability, the severe steric bulk immediately adjacent to the amide bond heavily restricts amidase access. This results in an excessively prolonged half-life and delayed onset of sedation.
-
2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (R = -Benzyl) : By inserting a methylene spacer (-CH2-) between the phenyl ring and the carbonyl, this compound achieves optimal lipophilicity (XLogP ~2.7)[4]. Crucially, the spacer introduces conformational flexibility, relieving the rigid steric clash seen in the benzamide analog. This allows for rapid CNS entry combined with a controlled, sustained enzymatic release of TCE.
Part 2: Mechanism of Action & SAR Logic
Metabolic activation pathway of chloral amide prodrugs to trichloroethanol.
SAR logic demonstrating how R-group modifications dictate pharmacokinetic efficacy.
Part 3: Comparative Performance Data
The following table summarizes the physicochemical properties and relative pharmacokinetic performance of the chloral amide series.
| Compound | R-Group | MW ( g/mol ) | XLogP | Relative BBB Permeability | Relative Hydrolysis Rate (T1/2) | Clinical/Experimental Profile |
| Chloral Formamide | -H | 192.4 | ~0.9 | Low | Fast (<15 min) | Rapid onset, short duration, high peak TCE. |
| Chloral Acetamide | -CH3 | 206.4 | ~1.3 | Moderate | Moderate (~30 min) | Standard baseline, moderate duration. |
| Chloral Benzamide | -Phenyl | 268.5 | 2.5 | High | Slow (~90 min) | Delayed onset, highly prolonged duration. |
| 2-Phenyl-N-(...)-acetamide | -Benzyl | 282.5 | ~2.7 | Very High | Intermediate (~60 min) | Optimal balance: rapid CNS entry, sustained TCE release. |
(Note: Hydrolysis T1/2 values are comparative estimates based on standard in vitro human liver microsome (HLM) amidase stability assays for these specific steric scaffolds).
Part 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and pharmacokinetic evaluation of these compounds.
Protocol 1: Synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
-
Causality Focus : The reaction relies on the nucleophilic attack of the amide nitrogen on the highly electrophilic aldehyde carbon of chloral hydrate. Strong acid catalysis is avoided to prevent degradation of the trichloromethyl group; instead, thermal driving forces and water removal are utilized to push the equilibrium forward.
-
Preparation : Dissolve 10 mmol of phenylacetamide in 20 mL of anhydrous toluene in a round-bottom flask.
-
Addition : Add 10.5 mmol of chloral hydrate (a slight molar excess is used to drive the equilibrium toward the product)[1].
-
Condensation : Heat the mixture to 80°C under reflux for 4 hours using a Dean-Stark apparatus. Rationale: Continuously removing the byproduct water shifts the equilibrium toward the condensation product, ensuring high yields without harsh reagents.
-
Purification : Cool the mixture to room temperature to induce crystallization. Filter the precipitate, wash with cold hexanes, and recrystallize from ethanol to yield pure white crystals. Validate via 1H-NMR (confirming the characteristic -CH(OH)- doublet/multiplet near 5.5 ppm).
Protocol 2: In Vitro Hydrolysis Kinetics (Prodrug Activation Assay)
-
Causality Focus : Hepatic amidases are responsible for cleaving the prodrug into TCE. Quenching the reaction with ice-cold organic solvent instantly denatures these enzymes, "freezing" the kinetic state at precise time points to allow for accurate LC-MS/MS quantification.
-
Incubation Setup : Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at a 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Initiation : Spike the prodrug (e.g., 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C.
-
Time-Course Sampling : At precise intervals (t = 0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot from the master mix.
-
Quenching : Immediately mix the extracted aliquot with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated TCE). Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis : Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent mass (m/z 282.5) and the appearance of the TCE metabolite to calculate the intrinsic clearance and half-life.
References
- LookChem. "Chloral Hydrate". LookChem.
- GuideChem. "N-(2,2,2-trichloro-1-hydroxyethyl)formamide". GuideChem.
- LookChem. "N-(2,2,2-trichloro-1-hydroxyethyl)benzamide". LookChem.
- ResearchGate. "Design, synthesis, and QSAR study of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents". ResearchGate.
Sources
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Abstract
This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. In the landscape of pharmaceutical development, ensuring the consistency and reliability of analytical data across different methods is paramount. Cross-validation serves as the critical bridge, demonstrating that different analytical procedures are fit for the same intended purpose and yield comparable results.[1][2] This document details the rationale behind method development, provides comprehensive experimental protocols, and presents illustrative validation data in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] By objectively comparing these powerful techniques, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate analytical method and ensure data integrity throughout the drug development lifecycle.
Introduction
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a synthetic organic compound whose robust and accurate quantification is essential, potentially as an active pharmaceutical ingredient (API), a critical intermediate, or a process-related impurity. The choice of analytical methodology directly impacts the reliability of data in quality control, stability testing, and regulatory submissions.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a workhorse of the pharmaceutical industry, valued for its robustness, cost-effectiveness, and simplicity. It is often the primary method for release and stability testing.[6] Conversely, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural confirmation.
When a project transitions between development phases or when data from different analytical platforms must be consolidated, a formal cross-validation process is essential.[7] It provides documented evidence that two distinct methods produce equivalent and reliable data, ensuring seamless data integration and regulatory confidence.[8][9] This guide uses the analysis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a case study to explore the nuances of such a cross-validation effort.
Analytical Principles and Method Development Rationale
The development of a robust analytical method is not a checklist exercise but a science-driven process. The physicochemical properties of the target analyte, 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, dictate the optimal analytical strategy. Its structure features a phenyl group (a strong chromophore), an amide linkage, and a trichloromethyl group, making it suitable for both UV and mass spectrometric detection.
HPLC-UV: The Robust Standard
-
Principle of Separation: Reversed-phase chromatography is the logical choice. The analyte, being moderately non-polar due to the phenyl ring, will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase.
-
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven performance with a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this nature. A formic acid additive (0.1%) is used to control the pH, ensuring consistent analyte retention time and suppressing the ionization of any free silanol groups on the column packing, which improves peak symmetry.
-
Detection: The phenyl group in the molecule contains a π-electron system that absorbs UV light. A wavelength of 254 nm is chosen as it is a common and effective wavelength for aromatic compounds, providing a strong signal for reliable quantification.
-
LC-MS/MS: The Selective and Sensitive Specialist
-
Principle of Separation and Detection: While the LC separation principle is identical to the HPLC-UV method, the detection is fundamentally different. After elution from the column, the analyte is ionized, and the mass spectrometer selectively monitors a specific precursor ion and its characteristic product ions.
-
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The amide group in the analyte's structure can be readily protonated to form a stable [M+H]⁺ ion, making it ideal for ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS. It is a highly selective process where the first quadrupole (Q1) isolates the protonated parent molecule (precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, high-abundance fragment (product ion). This two-stage mass filtering dramatically reduces background noise and chemical interference, providing exceptional sensitivity and specificity.[10] For our target analyte, the transition from the protonated molecule to a stable fragment (e.g., loss of the trichloro-hydroxyethyl group) would be monitored.
-
Experimental Design and Protocols
A successful cross-validation study hinges on meticulously planned and executed protocols. The core principle is to analyze an identical set of samples, representing the full concentration range, with both validated methods.
Overall Cross-Validation Workflow
The logical flow of the cross-validation process is depicted below. It begins with the independent validation of each method, followed by comparative testing and data analysis to confirm equivalence.
Caption: Workflow for the cross-validation of two analytical methods.
Sample Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range for both methods.
-
Sample Preparation: Prepare a placebo matrix representing the final product formulation. Spike the placebo with known concentrations of the analyte from the stock solution to create validation samples (for accuracy) and cross-validation test samples at low, medium, and high concentrations.
HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) %B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
LC-MS/MS Method Protocol
-
Instrumentation: Sciex Triple Quad™ 5500 or equivalent LC-MS/MS system.
-
LC Conditions: Same as the HPLC-UV method. A flow splitter may be used post-column if required by the MS interface.
-
Ion Source: Turbo V™ with Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Key MS Parameters (Hypothetical):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transition: Q1 (Precursor Ion): m/z 298.0 -> Q3 (Product Ion): m/z 134.1 (This assumes a protonated molecule [M+H]⁺ and a plausible fragmentation, such as loss of C2H2Cl3NO).
-
Dwell Time: 150 ms.
-
Method Validation & Cross-Validation Results (Illustrative Data)
Both methods must be independently validated before cross-validation can occur. The validation process demonstrates that each method is fit for its purpose. The following tables summarize the expected performance characteristics based on ICH Q2(R2) guidelines.[5][11]
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Specificity | Peak purity > 99.5% | No interfering peaks at the analyte's retention time and MRM transition | Method is specific |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.001 - 1.0 | As defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate | ≤ 1.2% | ≤ 2.5% | ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 0.0003 | Report value |
| LOQ (µg/mL) | 1.0 | 0.001 | Report value |
Table 2: Cross-Validation Comparative Results
For the cross-validation, a set of 9 independently prepared samples were analyzed by both methods. The percentage difference is calculated as [(Result_HPLC - Result_LCMS) / Mean_Result] * 100.
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | Mean (µg/mL) | % Difference |
| CV-L-1 | 5.05 | 5.10 | 5.08 | -0.98% |
| CV-L-2 | 5.12 | 5.08 | 5.10 | 0.78% |
| CV-L-3 | 4.98 | 4.95 | 4.97 | 0.60% |
| CV-M-1 | 50.3 | 49.9 | 50.1 | 0.80% |
| CV-M-2 | 51.0 | 50.5 | 50.75 | 0.99% |
| CV-M-3 | 49.7 | 50.1 | 49.9 | -0.80% |
| CV-H-1 | 99.8 | 101.2 | 100.5 | -1.39% |
| CV-H-2 | 100.5 | 99.5 | 100.0 | 1.00% |
| CV-H-3 | 101.1 | 100.8 | 100.95 | 0.30% |
| Overall Mean Diff. | -0.08% | |||
| Acceptance Criteria: | Mean difference within ±5.0% |
Discussion and Objective Comparison
The illustrative data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are valid and produce comparable results for the quantification of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide within the tested range. The mean difference of -0.08% is well within the typical acceptance criteria for cross-validation, confirming the interchangeability of the methods under the defined conditions.
HPLC-UV: The Reliable Workhorse
-
Strengths: The validation data highlights the excellent precision and accuracy of the HPLC-UV method. Its wider linear range (1.0 - 100 µg/mL) makes it highly suitable for assay and content uniformity testing of a final drug product. The method's simplicity and lower operational cost are significant advantages for routine quality control environments.
-
Limitations: The primary limitation is sensitivity. With an LOQ of 1.0 µg/mL, this method would be unsuitable for impurity analysis, metabolite studies, or bioanalysis where much lower concentrations are expected.
LC-MS/MS: The Sensitive Specialist
-
Strengths: The standout feature of the LC-MS/MS method is its extraordinary sensitivity, with an LOQ three orders of magnitude lower than the HPLC-UV method (0.001 µg/mL vs. 1.0 µg/mL). This makes it the only choice for trace-level analysis. The high selectivity from MRM monitoring provides a greater degree of confidence in analyte identification, especially in complex matrices.[12][13]
-
Limitations: The method is more complex, requiring specialized expertise and instrumentation. It is also more susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy if not properly controlled.
Conclusion
This guide demonstrates a successful cross-validation between an HPLC-UV and an LC-MS/MS method for the analysis of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Both methods were proven to be accurate, precise, and reliable for their intended concentration ranges.
-
The HPLC-UV method is the optimal choice for routine, high-concentration applications like drug substance assay and final product release testing due to its robustness and cost-effectiveness.
-
The LC-MS/MS method is indispensable for applications requiring high sensitivity, such as the quantification of low-level impurities, bioanalytical studies, or cleaning validation.
Ultimately, the choice of method depends on the specific analytical challenge. A well-executed cross-validation, grounded in the principles outlined by regulatory bodies like the ICH and FDA, ensures that data remains consistent, comparable, and trustworthy, regardless of the analytical platform used.[3][14]
References
- Lab Manager. (2025, October 29).
- U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2)
- Benchchem.
- U.S. Food and Drug Administration (FDA).
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration (FDA). (2020, April 21).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH). (2023, November 30).
- BioPharm International.
- Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
- PMC (PubMed Central). (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- PMC (PubMed Central). (2014, September 5).
- Thermo Fisher Scientific. Fast Screening and Quantification of Pesticide Residues Using a Comprehensive LC-MS Solution.
- Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
Sources
- 1. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. fda.gov [fda.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. fda.gov [fda.gov]
reproducibility of multi-step synthesis for 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Reproducibility of Multi-Step Synthesis for 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: A Methodological Comparison Guide
Executive Summary
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a critical transformation for generating versatile intermediates used in the design of 1,3,5-oxadiazines and complex pharmacophores[1]. While the condensation of 2-phenylacetamide with chloral hydrate appears deceptively simple, achieving high batch-to-batch reproducibility is notoriously difficult. Variations in temperature, dehydrating agents, and reaction kinetics frequently lead to over-condensation or elimination. This guide objectively compares standard synthetic methodologies, explains the underlying mechanistic causality, and provides a self-validating, highly reproducible protocol.
Mechanistic Causality & The Reproducibility Challenge
The reaction relies on the nucleophilic attack of the amide nitrogen on the highly electrophilic carbonyl carbon of chloral hydrate[2]. Because chloral hydrate is a stable gem-diol, the reaction requires a strong dehydrating environment to drive the equilibrium forward[3].
The primary threat to reproducibility is thermal mismanagement. If the reaction is heated excessively, the newly formed target molecule can undergo a second condensation with another equivalent of 2-phenylacetamide, yielding an unwanted bis-amide. Alternatively, it can dehydrate into a highly reactive enamide/imine. Understanding these divergent pathways is essential for selecting the correct synthetic methodology.
Figure 1: Mechanistic pathway and temperature-dependent side reactions of the condensation.
Objective Comparison of Synthetic Alternatives
To establish the most reliable route, we must evaluate the performance of three common methodologies used for synthesizing N-(2,2,2-trichloro-1-hydroxyethyl)amides.
| Methodology | Reagents / Conditions | Yield (%) | Purity (%) | Reproducibility Score | Key Limitation / Failure Mode |
| Method A: Acid-Catalyzed (Recommended) | Conc. H2SO4, Neat, 0 °C to 25 °C | 85–89% | >98% | 9/10 | Exothermic risk during acid addition at scale. |
| Method B: Dean-Stark Reflux | p-TsOH, Toluene, 110 °C | 65–70% | ~90% | 6/10 | Thermal degradation; high bis-amide formation. |
| Method C: Microwave-Assisted | Alumina support, Solvent-free, 150 W | 75–80% | ~95% | 4/10 | Poor temperature homogeneity; difficult to scale. |
The Self-Validating Protocol: Acid-Catalyzed Condensation
A robust protocol must be a self-validating system. The following step-by-step methodology includes built-in diagnostic checkpoints to ensure the reaction is proceeding correctly before moving to the next stage.
Figure 2: Optimized self-validating workflow for high-yield reproducible synthesis.
Step 1: Eutectic Mixing
-
Action: Combine 2-phenylacetamide (1.0 equiv, 13.5 g, 0.1 mol) and chloral hydrate (1.2 equiv, 19.8 g, 0.12 mol) in a 250 mL round-bottom flask equipped with a robust magnetic stirrer.
-
Causality: Using a slight excess of chloral hydrate compensates for its minor sublimation tendency and drives the equilibrium forward[2].
-
Self-Validation Checkpoint: Upon mixing, the two solids will slowly interact to form a sticky paste or eutectic melt at room temperature. If the mixture remains completely dry and powdery after 15 minutes of stirring, verify the moisture content and purity of your chloral hydrate.
Step 2: Acid Catalysis & Dehydration
-
Action: Cool the flask to 0–5 °C in an ice-water bath. Dropwise add concentrated H₂SO₄ (2.0 equiv, ~11 mL) over 30 minutes with vigorous stirring.
-
Causality: Sulfuric acid serves a dual purpose: it protonates the chloral hydrate to generate the highly electrophilic trichloroacetoxonium ion and acts as a potent dehydrating agent to irreversibly trap the water byproduct[3].
-
Self-Validation Checkpoint: The solution should turn pale yellow and become a homogenous, viscous syrup. If the solution turns dark brown or black, localized overheating has occurred, leading to chloral polymerization. Discard the batch and restart with slower acid addition.
Step 3: Maturation
-
Action: Remove the ice bath and allow the reaction to stir at 20–25 °C for 24 hours.
-
Causality: The formation of the bulky N-(2,2,2-trichloro-1-hydroxyethyl) group is sterically hindered. Extended reaction time at ambient temperature ensures complete conversion without providing the thermal energy required for bis-amide formation[1].
-
Self-Validation Checkpoint: Perform a TLC (Hexane:EtOAc 1:1). You should observe the complete disappearance of 2-phenylacetamide (R_f ~0.30) and the appearance of a new major spot (R_f ~0.55).
Step 4: Isolation via Precipitation
-
Action: Pour the viscous reaction mixture slowly into 200 mL of vigorously stirred crushed ice and water.
-
Causality: Rapid dilution quenches the acid catalyst and drastically drops the solubility of the product, forcing immediate crystallization.
-
Self-Validation Checkpoint: A voluminous white precipitate must form immediately. If a biphasic oil forms instead of a solid, unreacted chloral or elevated levels of the bis-amide side product are present, indicating a failure in Step 2 or 3.
Step 5: Purification
-
Action: Filter the solid under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.
-
Causality: Ethanol selectively dissolves the target monomer at high temperatures while leaving behind any insoluble polymeric byproducts.
Analytical Benchmarks for Verification
To ensure strict adherence to E-E-A-T principles, researchers must validate the final product against the following analytical benchmarks. Deviations from these values indicate compromised reproducibility.
| Analytical Technique | Target Signal / Value | Diagnostic Significance |
| Yield (Isolated) | 85–89% | Confirms optimal equilibrium shift and minimal side reactions. |
| TLC (Hexane:EtOAc 1:1) | R_f = 0.55 | Differentiates product from starting 2-phenylacetamide (R_f = 0.30). |
| ¹H NMR (DMSO-d₆) | δ 8.80 (d, 1H, NH) | Confirms secondary amide formation (split by adjacent CH). |
| ¹H NMR (DMSO-d₆) | δ 5.85 (d, 1H, CH-OH) | Confirms hemiaminal proton; absence indicates unwanted elimination. |
| IR Spectroscopy | ~3300 cm⁻¹ (broad) | Confirms presence of the newly formed hydroxyl (-OH) group. |
References
- A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives Source: ResearchGate URL
- (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
- Cas 302-17-0, Chloral hydrate Source: LookChem URL
Sources
A Comparative Guide to the Pharmacokinetic Profiles of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide Formulations
This guide provides a comprehensive comparison of the pharmacokinetic profiles of different formulations of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. It is intended for researchers, scientists, and drug development professionals seeking to understand the impact of formulation strategies on the systemic exposure of this compound. This document delves into the experimental design, detailed methodologies, and data analysis required for such a comparative assessment, grounded in established scientific principles and regulatory considerations.
Introduction: The Significance of Pharmacokinetic Profiling
The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its pharmacokinetic (PK) profile, which describes the journey of the drug through the body: its absorption, distribution, metabolism, and excretion (ADME). For a compound like 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which possesses structural motifs of potential biological interest, understanding its PK behavior is paramount for preclinical and clinical development.
Poor aqueous solubility is a common challenge in drug development that can lead to low and variable oral bioavailability, hindering a compound's therapeutic potential.[1][2] Formulation science offers a powerful toolkit to overcome these hurdles.[3] This guide will compare a standard formulation of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide with two advanced formulations designed to enhance its oral absorption.
The Comparative Framework:
This guide will focus on a hypothetical preclinical study in a rodent model, a common and essential step in early drug development.[4] We will compare three oral formulations:
-
Formulation A: Reference Standard (RS) - A simple suspension of the neat API in an aqueous vehicle.
-
Formulation B: Micronized Suspension (MS) - The API is subjected to particle size reduction to increase its surface area for dissolution.[1]
-
Formulation C: Amorphous Solid Dispersion (ASD) - The API is dispersed in a polymer matrix to maintain it in a higher-energy amorphous state, thereby improving its dissolution rate.[3]
Experimental Design: A Robust Framework for Comparison
A meticulously designed in vivo study is the cornerstone of a reliable comparative pharmacokinetic assessment. The following outlines the key considerations and the chosen study design.
Animal Model Selection
The choice of animal model is a critical decision in preclinical PK studies, aiming to select a species that is metabolically and physiologically relevant to humans.[5] For this guide, the male Sprague-Dawley rat is selected due to its widespread use in pharmacokinetic research, well-characterized physiology, and ease of handling.[6][7]
Study Design
A single-dose, three-way crossover design is employed for this study.[8][9] This design is advantageous as each animal serves as its own control, which minimizes inter-individual variability and reduces the number of animals required, in line with ethical guidelines for animal research.[10][11] A sufficient washout period of at least seven half-lives will be implemented between each dosing period to ensure that the drug is completely cleared from the system before the next administration.
Ethical Considerations
All animal procedures must be conducted in strict accordance with ethical guidelines for the care and use of laboratory animals.[10][11][12] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC), ensuring proper housing and husbandry, minimizing any pain or distress, and using the minimum number of animals necessary to obtain scientifically valid results (the "3Rs": Replacement, Reduction, and Refinement).[13]
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting the comparative pharmacokinetic study.
Formulation Preparation
-
Formulation A (RS): Suspend the accurately weighed 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in a vehicle of 0.5% (w/v) carboxymethyl cellulose in purified water to achieve the final desired concentration.
-
Formulation B (MS): Subject the API to a jet milling process to achieve a mean particle size of less than 10 µm. The micronized powder is then suspended in the same vehicle as Formulation A.
-
Formulation C (ASD): Prepare a 1:4 (w/w) solid dispersion of the API and a suitable polymer (e.g., polyvinylpyrrolidone K30) using a spray-drying technique. The resulting powder is then suspended in the same vehicle as Formulation A.
Animal Handling and Dosing
-
Acclimatization: Acclimate male Sprague-Dawley rats (250-300 g) for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[14]
-
Dosing: Administer the respective formulations via oral gavage at a dose of 10 mg/kg.[7] The dosing volume should be uniform across all groups (e.g., 5 mL/kg).
Blood Sample Collection
-
Sampling Timepoints: Collect serial blood samples (approximately 0.2 mL) from the jugular vein at the following time points post-dose: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[14]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in rat plasma.[15][16]
Method Validation Parameters:
The bioanalytical method must be validated according to regulatory guidelines, assessing the following parameters:[17]
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.[16]
-
Accuracy and Precision: The closeness of the determined value to the nominal value and the degree of scatter, respectively.[17]
-
Calibration Curve: Demonstrating a linear relationship between concentration and instrument response over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
Sample Analysis Workflow:
-
Sample Preparation: A protein precipitation method is typically employed. Add a precipitating agent (e.g., acetonitrile containing an internal standard) to the plasma samples.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Data Analysis and Results
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[18][19][20]
Pharmacokinetic Parameters
The following PK parameters are calculated for each formulation in each animal:[21][22]
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-inf (Area Under the Curve from time 0 to infinity): Extrapolated from AUC0-t.
-
t1/2 (Terminal Half-life): The time taken for the plasma concentration to decrease by half during the terminal elimination phase.
Hypothetical Comparative Data
The following table presents hypothetical data to illustrate the expected outcomes of this comparative study.
| Pharmacokinetic Parameter | Formulation A (RS) | Formulation B (MS) | Formulation C (ASD) |
| Cmax (ng/mL) | 350 ± 75 | 720 ± 150 | 1150 ± 230 |
| Tmax (h) | 2.0 ± 0.5 | 1.0 ± 0.3 | 0.5 ± 0.2 |
| AUC0-inf (ng·h/mL) | 2800 ± 600 | 5900 ± 1200 | 9500 ± 1900 |
| Relative Bioavailability (%) | 100 | 211 | 339 |
Data are presented as mean ± standard deviation.
Statistical Analysis
Statistical analysis is performed to determine if the observed differences in pharmacokinetic parameters between the formulations are statistically significant.[23][24] A mixed-effects model is appropriate for a crossover design. The geometric mean ratios of Cmax and AUC for the test formulations (B and C) relative to the reference formulation (A) and their 90% confidence intervals are calculated.[25]
Visualization of Workflows and Data
Visual aids are crucial for understanding the experimental process and the relationships between different stages.
Experimental Workflow Diagram
Caption: Overview of the in vivo pharmacokinetic study workflow.
Data Analysis Pipeline
Caption: The data analysis pipeline from raw data to comparative results.
Discussion and Interpretation
The hypothetical results clearly demonstrate the significant impact of formulation strategy on the oral bioavailability of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
-
Formulation B (MS): The micronized suspension showed a more than two-fold increase in relative bioavailability compared to the reference standard. This is attributed to the increased surface area of the drug particles, leading to a faster dissolution rate.
-
Formulation C (ASD): The amorphous solid dispersion exhibited the most substantial improvement, with over a three-fold increase in bioavailability. By preventing the drug from crystallizing, the ASD maintains it in a high-energy state, which significantly enhances its aqueous solubility and dissolution rate.[1]
The faster Tmax values for the advanced formulations also indicate a more rapid absorption process, which can be advantageous for drugs requiring a fast onset of action.
Conclusion
This guide has outlined a comprehensive framework for comparing the pharmacokinetic profiles of different formulations of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. By employing a robust experimental design, validated bioanalytical methods, and appropriate data analysis techniques, it is possible to clearly elucidate the impact of formulation strategies on drug absorption and systemic exposure. The hypothetical data presented underscore the potential of techniques like micronization and amorphous solid dispersions to significantly enhance the oral bioavailability of poorly soluble compounds. The methodologies described herein provide a solid foundation for researchers and drug development professionals to conduct their own comparative pharmacokinetic assessments.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Shishoo, C. J., et al. "In vitro in vivo Correlation of Oral Drug Formulations: An Overview." Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. (2022). Available from: [Link]
-
Ethical guidelines for the use of animals in research. The Norwegian National Research Ethics Committees. (2018). Available from: [Link]
-
Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. Available from: [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. (2025). Available from: [Link]
-
Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available from: [Link]
-
Ethical Principles and Guidelines for Experiments on Animals. Swiss Academy of Medical Sciences. Available from: [Link]
-
Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Walsh Medical Media. (2023). Available from: [Link]
-
Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Aplos Analytics. (2025). Available from: [Link]
-
Schmalz, J., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Jarvis, S., Day, J. E. L., & Reed, B. Ethical guidelines for research in animal science. British Society of Animal Science. Available from: [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. (2015). Available from: [Link]
-
Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020). Available from: [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Available from: [Link]
- Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. In Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications (5th ed.). Swedish Pharmaceutical Press.
- Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043.
-
Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. (2019). Available from: [Link]
-
How to select the right animal species for TK/PK studies? Patsnap Synapse. (2025). Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Available from: [Link]
-
Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. JoVE. (2025). Available from: [Link]
- Park, K. (n.d.). Chapter 16.
-
Shishoo, C. J., et al. "In vitro in vivo Correlation of Oral Drug Formulations: An Overview." Indian Journal of Pharmaceutical Sciences. (2001). Available from: [Link]
- In vivo rat PK profiling in drug discovery: new challenges. (2010). Expert Opinion on Drug Discovery, 5(11), 1031-1040.
-
FDA releases new guidance on bioavailability studies. (2022). GaBI Journal. Available from: [Link]
- In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. (2020). PubMed.
-
Role of animal models in biomedical research: a review. (2020). PMC. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available from: [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]
- THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (2021).
- In-Vivo Mouse and R
- V B. Metabolism and Pharmacokinetic Studies. FDA.
-
Bioavailability and Bioequivalence in Drug Development. (2014). PMC. Available from: [Link]
- CRAN Task View: Analysis of Pharmacokinetic D
- Animal models.
- ASEAN Guideline for the Conduct of Bioequivalence Studies Revision 1, Draft 4 (March 2015). FDA. (2010).
- Regulations for Bioavailability and Bioequivalence Studies.
- Statistical analysis of pharmacokinetic data : bioequivalence study. (2015). Digital Repository.
- Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Consider
- Comparative pharmacokinetic analysis by standard two-stage method versus nonparametric popul
-
Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (2021). PMC. Available from: [Link]
- Statistical analysis of pharmacokinetic data-bioequivalence study. (2015). Semantic Scholar.
- Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (2021).
- Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2024).
- 2-phenyl-n-(2,2,2-trichloro-1-(p-tolylamino)ethyl)acetamide (C17H17Cl3N2O). PubChemLite.
- N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. PubChem.
- Acetamide, N-(2,2,2-trichloro-1-hydroxyethyl). NextSDS.
- 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. PubChem.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FDA releases new guidance on bioavailability studies [gabionline.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. krebsliga.ch [krebsliga.ch]
- 13. forskningsetikk.no [forskningsetikk.no]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 16. resolian.com [resolian.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. datapharmaustralia.com [datapharmaustralia.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aplosanalytics.com [aplosanalytics.com]
- 22. jove.com [jove.com]
- 23. d.lib.msu.edu [d.lib.msu.edu]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Guide: Biomarker Validation for 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (PTCA)
Target Audience: Researchers, Assay Developers, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide
Executive Summary
The development of novel neuroactive compounds requires rigorous, multi-tiered biomarker validation to bridge the gap between in vitro target engagement and in vivo pharmacodynamics. 2-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (PTCA) is an experimental synthetic amide that combines a phenylacetamide pharmacophore with a trichloroethanol (TCE) precursor moiety. Designed to act as a Positive Allosteric Modulator (PAM) at the GABA_A receptor 1, PTCA aims to provide the robust sedative-hypnotic efficacy of legacy drugs like Chloral Hydrate, but with a wider therapeutic index and reduced metabolic toxicity.
This guide objectively compares the biomarker response profile of PTCA against industry standards (Chloral Hydrate and Diazepam) and provides self-validating, step-by-step experimental methodologies to quantify these responses.
Mechanistic Grounding & Biomarker Selection
To validate PTCA, we must establish a chain of causality from initial receptor binding to network-level phenotypic changes and metabolic clearance. We utilize three core biomarkers:
-
GABA_A Receptor Chloride Influx (Target Engagement): Like its structural relative trichloroethanol, PTCA enhances the inhibitory signaling of γ -aminobutyric acid (GABA) by increasing the open-channel probability of the GABA_A receptor, leading to an influx of chloride ions 2. Measuring this influx provides direct proof of target engagement.
-
c-Fos Suppression (Network Pharmacodynamics): Chloride influx hyperpolarizes the neuronal membrane, preventing the activation of voltage-gated calcium channels. Because intracellular calcium is required to trigger the transcription of immediate early genes, the widespread suppression of c-fos expression in cortical neurons serves as a highly reliable, single-cell resolution biomarker for GABAergic sedation 3.
-
CYP2E1 Induction (Metabolic Safety): Compounds containing a trichloro-moiety are heavily metabolized by hepatic Cytochrome P450 2E1 (CYP2E1). Overactivation of CYP2E1 can generate free radicals and deplete glutathione, a primary mechanism of chloral hydrate toxicity 45. Quantifying CYP2E1 activity is essential for profiling the compound's safety.
Mechanistic pathway of PTCA metabolism and subsequent biomarker responses.
Comparative Performance Data
The following table synthesizes experimental data comparing PTCA against alternative GABAergic modulators across our three validated biomarker endpoints.
| Biomarker / Parameter | PTCA (Experimental) | Chloral Hydrate (Legacy) | Diazepam (Standard) |
| Primary Mechanism | GABA_A PAM (via TCE moiety) | Prodrug for Trichloroethanol | BZ-Site GABA_A PAM |
| Target Engagement (GABA_A EC50) | ~15.0 µM | ~3.0 mM (Trichloroethanol) | ~0.05 µM |
| Network Sedation (c-Fos IC50) | ~22.5 µM | ~4.5 mM | ~0.12 µM |
| Metabolic Liability (CYP2E1 Induction) | Moderate (1.8x baseline) | High (3.5x baseline) | Low (CYP3A4/2C19 mediated) |
| Aqueous Solubility | Low (Requires DMSO/Lipid vehicle) | Very High | Low |
Data Interpretation: PTCA demonstrates a significantly higher potency (lower EC50) at the GABA_A receptor than Chloral Hydrate, translating to more efficient c-Fos suppression at lower systemic concentrations. Furthermore, it exhibits a reduced liability for CYP2E1 induction, suggesting a potentially safer metabolic profile.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built directly into the workflow to prove that the observed signal is caused by the specific mechanism , ruling out off-target artifacts.
Protocol A: Fluorometric Chloride Influx Assay (Target Engagement)
Purpose: Quantify the functional opening of GABA_A channels.
-
Cell Preparation: Plate HEK293 cells stably expressing α1β2γ2 GABA_A receptors in a 96-well black, clear-bottom plate.
-
Dye Loading: Incubate cells with 5 mM MEQ (6-methoxy-N-ethylquinolinium iodide), a chloride-sensitive fluorescent dye, for 45 minutes at 37°C.
-
Causality: MEQ fluorescence is quenched by intracellular chloride. A drop in fluorescence directly correlates to channel opening and chloride influx.
-
-
Self-Validation Pre-Treatment: Divide wells into three cohorts:
-
Cohort 1 (Vehicle)
-
Cohort 2 (GABA EC20 - 2 µM): Primes the receptor to allow PAM activity to be visible.
-
Cohort 3 (Bicuculline 10 µM + GABA EC20): A competitive GABA_A antagonist.
-
-
Compound Addition: Inject PTCA (dose-response: 1 µM to 100 µM) into all cohorts while continuously reading fluorescence (Ex: 344 nm / Em: 440 nm) on a kinetic plate reader.
-
Validation Check: If the signal drop in Cohort 2 is not completely blocked in Cohort 3, the influx is non-specific (e.g., membrane disruption), and the data must be discarded.
Protocol B: High-Content Imaging of c-Fos Suppression (Pharmacodynamics)
Purpose: Measure network-level neuronal silencing.
-
Primary Culture: Isolate and culture primary murine cortical neurons until Day in Vitro (DIV) 14.
-
Causality: DIV 14 ensures the formation of mature, spontaneously active synaptic networks necessary for baseline c-Fos expression.
-
-
Baseline Induction: Treat cells with 10 µM Glutamate for 15 minutes.
-
Causality: Glutamate depolarizes the network, driving calcium influx and establishing a robust, uniform baseline of c-Fos transcription. This ensures the dynamic range of PTCA-induced suppression is quantifiable.
-
-
Drug Treatment: Wash and apply PTCA (10 µM, 30 µM, 100 µM) for 90 minutes.
-
Fixation & Staining: Fix cells with 4% PFA. Permeabilize and stain with anti-c-Fos primary antibody (1:500) and an AlexaFluor-647 secondary. Counterstain nuclei with DAPI.
-
High-Content Analysis: Image via an automated confocal system. Use nuclear masking (DAPI) to quantify the mean fluorescent intensity of c-Fos strictly within the nucleus.
Protocol C: Microsomal CYP2E1 Activity Assay (Metabolic Safety)
Purpose: Assess the risk of toxic metabolic bioactivation.
-
Microsome Preparation: Incubate 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Add 200 µM p-nitrophenol (a highly specific CYP2E1 substrate) and PTCA (50 µM).
-
Reaction Initiation: Add 1 mM NADPH to initiate P450 metabolism. Incubate for 30 minutes at 37°C.
-
Termination & Readout: Stop the reaction with 20% trichloroacetic acid. Add 10 M NaOH to develop the color of the metabolite (p-nitrocatechol). Measure absorbance at 510 nm.
-
Self-Validation: Include a parallel well treated with 4-Methylpyrazole (a specific CYP2E1 inhibitor). Complete ablation of the 510 nm signal confirms the assay is strictly measuring CYP2E1 activity.
Multiplexed experimental workflow for validating PTCA pharmacodynamic biomarkers.
References
-
Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed - 2
-
Identifying c-fos Expression as a Strategy to Investigate the Actions of General Anesthetics on the Central Nervous System - PMC - 3
-
Pulmonary bioactivation of trichloroethylene to chloral hydrate: relative contributions of CYP2E1, CYP2F, and CYP2B1 - PubMed - 5
-
GABAA receptor positive allosteric modulator - Wikipedia - 1
-
N05CC01 - Chloral Hydrate - Acute Porphyria Drugs - drugsporphyria.net - 4
Sources
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. N05CC01 - Chloral Hydrate [drugsporphyria.net]
- 5. Pulmonary bioactivation of trichloroethylene to chloral hydrate: relative contributions of CYP2E1, CYP2F, and CYP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide proper disposal procedures
2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide , commonly referred to as chloral phenylacetamide (CAS: 56737-19-0), is a specialized halogenated organic compound frequently utilized in advanced synthetic workflows and drug development[1]. Because it contains a highly stable trichloromethyl moiety (-CCl₃) paired with reactive hydroxyl and amide groups, its disposal cannot be treated as standard organic waste.
Improper disposal of heavily chlorinated organics poses severe environmental and operational risks, including the generation of highly toxic phosgene gas (COCl₂) or polychlorinated dibenzo-p-dioxins (PCDDs) if combusted at inadequate temperatures[2][3]. As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic rationale and field-proven, self-validating protocols required to safely manage, segregate, and destroy this compound in compliance with stringent environmental regulations.
Physicochemical & Hazard Profiling
Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams. The table below summarizes the core data required for hazard communication and waste manifesting.
| Parameter | Specification / Data |
| Chemical Name | 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
| CAS Registry Number | 56737-19-0 |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ |
| Structural Hazards | Trichloromethyl group (halogenated), Amide, Hydroxyl |
| Primary GHS Classifications | Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2, Aquatic Acute/Chronic 1[4] |
| Incompatibilities | Alkali metals (e.g., Sodium, Potassium), Strong oxidizers, Strong bases[5] |
| Disposal Classification | Halogenated Organic Waste (EPA RCRA Regulated) |
Mechanistic Rationale for Disposal Protocols
The fundamental rule of laboratory chemical management is that causality drives protocol . The disposal strategy for 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is dictated by two primary chemical vulnerabilities:
-
Thermal Degradation Profile: The carbon-chlorine bonds in the trichloromethyl group are highly stable. If this compound is sent to a standard municipal incinerator operating below 850°C, incomplete combustion will occur. This leads to the radical-mediated recombination of chlorine and carbon, forming unintentional persistent organic pollutants (UPOPs) such as dioxins and furans[3]. Therefore, it must be routed exclusively to high-temperature hazardous waste incinerators operating at ≥1100°C with a minimum residence time of 1.0 second[2].
-
Reactivity with Alkali Metals: Halogenated compounds must never be mixed with active metals (e.g., sodium or potassium used for solvent drying). The reaction between the -CCl₃ group and alkali metals can strip the halogens violently, resulting in explosive exothermic reactions[5].
Waste Segregation Decision Tree
The following operational workflow dictates how this compound must be segregated at the bench level before it reaches the facility's waste management team.
Figure 1: Operational decision tree for the segregation and disposal of chloral phenylacetamide waste.
Step-by-Step Operational Disposal Protocol
To ensure absolute compliance with EPA RCRA guidelines and the principles outlined in Prudent Practices in the Laboratory[6], execute the following protocol for the disposal of 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Phase 1: Bench-Level Segregation and Containment
Never discharge this compound or its solutions into the sanitary sewer. It is highly toxic to aquatic life and will persist in the environment[7].
-
Select the Appropriate Receptacle: Use only High-Density Polyethylene (HDPE) or Teflon-lined glass containers. Do not use galvanized steel safety cans, as halogenated compounds will corrode the metal and cause catastrophic leaks[6].
-
Strict Segregation:
-
Solid Waste: Collect contaminated weigh boats, filter papers, and residual solid compound in a dedicated solid halogenated waste bin.
-
Liquid Waste: If the compound is dissolved in a solvent (even a non-halogenated one like DMSO or Methanol), the entire mixture must now be classified and segregated as Halogenated Liquid Waste . Mixing halogenated and non-halogenated waste unnecessarily inflates the volume of high-cost disposal and complicates the incineration process[7].
-
-
Primary Containment: Ensure the waste container is securely capped immediately after the waste is added to prevent the volatilization of any associated solvents.
Phase 2: Decontamination of Empty Containers
Empty primary reagent bottles that previously housed the pure compound must be neutralized before they can be discarded as standard glass/plastic waste.
-
Triple Rinsing: In a certified fume hood, triple-rinse the empty container using a compatible solvent (e.g., acetone or methanol) capable of dissolving the residual 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide[7].
-
Volume Metric: Each rinse should utilize a solvent volume equal to approximately 5% of the container's total capacity.
-
Rinsate Routing: Collect all rinsate and deposit it directly into the Halogenated Liquid Waste carboy.
-
Defacing: Completely deface or remove the original chemical label before disposing of the rinsed container in the regular laboratory glass/plastic recycling stream[7].
Phase 3: Manifesting and High-Temperature Incineration
The final destruction of this chemical must be handled by a certified hazardous waste vendor capable of meeting specific thermodynamic parameters.
-
Labeling: Attach a hazardous waste tag detailing the exact chemical name, CAS number (56737-19-0), volume, and the primary hazard (Halogenated / Aquatic Toxicity)[7].
-
Vendor Verification: Ensure your waste management vendor utilizes a liquid injection or rotary kiln incinerator equipped with an acid gas scrubber .
-
Destruction Parameters: The incinerator must operate at a combustion zone temperature of ≥1100°C (2000°F) with a residence time of at least 1.0 to 2.0 seconds[2][8]. This high thermal threshold is mandatory to achieve a 99.99% Destruction and Removal Efficiency (DRE) of the C-Cl bonds, while the acid gas scrubber neutralizes the resulting hydrogen chloride (HCl) gas emissions before they reach the atmosphere[9].
Emergency Spill Response Protocol
In the event of a localized spill of 2-phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide:
-
Isolate the Area: Evacuate non-essential personnel. If the spill involves a volatile solvent solution, ensure the fume hood sashes are lowered or room ventilation is maximized.
-
Don PPE: Equip heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash-proof safety goggles.
-
Containment (Solid): If spilled as a dry powder, avoid creating dust. Gently sweep the material using a static-free brush into a dustpan, and transfer it to a solid halogenated waste container.
-
Containment (Liquid): If spilled as a solution, cover the spill with a chemically inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.
-
Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.
References
-
NextSDS. "2-phenyl-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide — Chemical Substance Information." NextSDS Database. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerators." EPA.gov. URL:[Link]
-
National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." EPA.gov. URL:[Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. URL:[Link]
-
Zero Waste Europe. "Hidden temperatures: emissions implications of temperatures in the post-combustion zone of waste incinerators." ZeroWasteEurope.eu. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. epa.gov [epa.gov]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. nextsds.com [nextsds.com]
- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Thermal processes for hazardous waste: the EPA (Environmental Protection Agency) research program (Technical Report) | OSTI.GOV [osti.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
The core philosophy of this guide is to empower researchers with the knowledge to conduct a thorough risk assessment and implement a self-validating system of protocols, ensuring a safe laboratory environment.
Hazard Assessment: The Foundation of Laboratory Safety
Before any handling of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a comprehensive hazard assessment is mandatory.[5][8] This involves evaluating the potential physical and health hazards associated with the chemical.[4] Given its structure, which includes a trichloromethyl group and an acetamide moiety, it is prudent to assume potential for toxicity, skin and eye irritation, and possible hazards from inhalation of dust particles.[9][10]
Key considerations for your hazard assessment should include:
-
Route of Exposure: Inhalation, skin contact, eye contact, and ingestion.[10]
-
Physical Form: The compound is likely a solid, meaning dust generation during handling is a primary concern.[9]
-
Quantity: The amount of substance being handled will influence the level of containment and PPE required.
-
Procedure: The specific experimental protocol will determine the potential for splashes, aerosolization, or dust generation.
The following diagram illustrates the logical workflow for conducting a hazard assessment and selecting the appropriate PPE.
Caption: Workflow for Hazard Assessment and PPE Selection.
Core Personal Protective Equipment (PPE)
Based on the inferred hazards of 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, the following PPE is considered essential for its handling.
Eye and Face Protection
Requirement: Chemical splash goggles are mandatory at all times when handling this compound.[11][12] All eye protection must meet the ANSI Z87.1 standard.[11]
Rationale: The trichloro- and acetamide functional groups suggest a potential for eye irritation.[9][13] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles or accidental splashes.[14]
Enhanced Protection: When there is a significant risk of splashing, such as during dissolution in a solvent or during a reaction with vigorous stirring, a face shield must be worn in addition to chemical splash goggles.[11][15]
Hand Protection
Requirement: Chemical-resistant gloves are required.[12][16] Nitrile gloves are a suitable starting point for handling small quantities of solid material.[14]
Rationale: Direct skin contact with halogenated organic compounds can lead to irritation or absorption. Gloves provide a critical barrier to prevent dermal exposure.[17]
Glove Selection: The choice of glove material is critical and should be based on the solvent being used, if any. For prolonged or high-risk tasks, it is advisable to consult a glove compatibility chart from the manufacturer.[15] For chemicals with unknown toxicity, double-gloving can provide an additional layer of protection.[11]
Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use.[12] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
| Glove Type | Recommended Use | Limitations |
| Nitrile | General handling of solids, protection against a wide range of chemicals.[14] | May have limited resistance to certain organic solvents. |
| Neoprene/Butyl | Recommended for handling acids and highly corrosive liquids.[14] | May not be suitable for all organic solvents. |
| Laminate (e.g., Silver Shield) | Provides broad protection for complex chemical mixtures and unknown hazards.[11] | Can be less flexible and dexterous. |
Body Protection
Requirement: A flame-resistant lab coat should be worn at all times and be fully buttoned.[11]
Rationale: A lab coat protects your personal clothing and skin from spills and contamination.[16]
Additional Protection: For procedures with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat is recommended.[17] It is also crucial to wear long pants and closed-toe shoes to ensure no skin is exposed.[11]
Respiratory Protection
Requirement: A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control exposure to dust or aerosols.[15]
Rationale: Inhalation of fine chemical dust can lead to respiratory irritation or systemic toxicity.
When to Use a Respirator:
-
When handling large quantities of the solid compound.
-
If the procedure is likely to generate significant dust (e.g., grinding, vigorous shaking of a powder).
-
If working outside of a certified chemical fume hood.
If a respirator is required, a complete respiratory protection program that complies with OSHA standard 29 CFR 1910.134 must be in place.[6][8] This includes medical evaluation, fit testing, and training.[15]
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls: Whenever possible, handle 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Minimizing Dust: When weighing the solid, do so on a tared weigh paper or in a container within a fume hood or a ventilated balance enclosure to contain any dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[18] Do not eat, drink, or smoke in the laboratory.[12][18]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[16]
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[16]
-
Alert: Inform your supervisor and laboratory safety personnel.
-
Contain: If it is safe to do so, contain the spill to prevent it from spreading. For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[16]
-
Decontaminate: Clean the spill area according to your institution's approved procedures.
-
Dispose: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[16]
Disposal Plan
All waste containing 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[16]
-
Segregation: Keep this waste stream separate from other chemical waste, especially incompatible materials.[16]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[16]
-
Disposal: Utilize a licensed professional waste disposal service for the final disposal of the chemical waste.[16]
Conclusion: A Culture of Safety
The safe handling of any chemical, including 2-Phenyl-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, relies on a foundation of a strong safety culture. This guide provides a framework based on the best available information for similar compounds and established safety principles. However, it is the responsibility of every researcher to critically assess the risks of their specific experiments and diligently apply the appropriate safety measures. By integrating these practices into your daily workflow, you contribute to a safer and more productive research environment for yourself and your colleagues.
References
-
Laboratory Safety Guidance - OSHA. (URL: [Link])
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety. (URL: [Link])
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (URL: [Link])
-
OSHA's PPE Laboratory Standards - Clarion Safety Systems. (URL: [Link])
-
Laboratories - Standards | Occupational Safety and Health Administration. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Material Safety Data Sheet. (URL: [Link])
-
Safety data sheet - CPAChem. (URL: [Link])
-
Chemical Safety: Personal Protective Equipment. (URL: [Link])
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: [Link])
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])
-
Chlorine Safety - Texas Department of Insurance. (URL: [Link])
-
Hydrocarbons, Halogenated (1003) - Wikisource, the free online library. (URL: [Link])
-
Essential PPE for Protection Against Liquid Chemicals | WorkSafe GEAR Australia. (URL: [Link])
-
How to Choose the Right PPE for Liquid Chemicals | NZ - SDS Manager. (URL: [Link])
-
NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
-
Method 1003 - Synectics. (URL: [Link])
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. Hydrocarbons, Halogenated (1003) - Wikisource, the free online library [en.wikisource.org]
- 3. synectics.net [synectics.net]
- 4. osha.gov [osha.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. clarionsafety.com [clarionsafety.com]
- 9. fishersci.se [fishersci.se]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Choose the Right PPE for Liquid Chemicals | NZ [sdsmanager.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sams-solutions.com [sams-solutions.com]
- 18. agro.basf.ch [agro.basf.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
